molecular formula C38H72N8O17 B15607964 Dota-peg10-azide

Dota-peg10-azide

Número de catálogo: B15607964
Peso molecular: 913.0 g/mol
Clave InChI: YCOSLSCWRVCKID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dota-peg10-azide is a useful research compound. Its molecular formula is C38H72N8O17 and its molecular weight is 913.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H72N8O17

Peso molecular

913.0 g/mol

Nombre IUPAC

2-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C38H72N8O17/c39-42-41-2-12-55-14-16-57-18-20-59-22-24-61-26-28-63-30-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-1-40-35(47)31-43-3-5-44(32-36(48)49)7-9-46(34-38(52)53)10-8-45(6-4-43)33-37(50)51/h1-34H2,(H,40,47)(H,48,49)(H,50,51)(H,52,53)

Clave InChI

YCOSLSCWRVCKID-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to DOTA-PEG10-Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DOTA-PEG10-Azide is a heterobifunctional linker that has emerged as a critical tool in the development of advanced molecular imaging agents and targeted radiopharmaceuticals. Its unique tripartite structure, comprising a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers a versatile platform for the precise engineering of complex bioconjugates. This technical guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its integration into research and development workflows.

Core Structure and Functional Components

This compound is composed of three essential functional moieties, each contributing a specific function to its overall utility:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its high thermodynamic stability and kinetic inertness when complexed with various metal ions. It is particularly well-suited for chelating trivalent radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1]

  • PEG10 (Ten-unit Polyethylene Glycol spacer): The PEG linker is a hydrophilic and flexible chain that serves multiple purposes. It enhances the aqueous solubility of the molecule and the resulting bioconjugate, which is crucial for in vivo applications.[2][3] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the conjugated biomolecule by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life and reduced renal clearance.

  • Azide (-N₃): The terminal azide group is a versatile chemical handle for bioconjugation. It is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them ideal for attaching the DOTA-PEG linker to a wide range of biomolecules, including peptides, proteins, antibodies, and nanoparticles.

The combination of these three components in a single molecule allows for a modular approach to the design of targeted imaging and therapeutic agents. A targeting vector (e.g., a peptide or antibody) can be modified with an alkyne group and then efficiently conjugated to this compound. The resulting conjugate can then be radiolabeled via the DOTA chelator for in vivo applications.

Physicochemical and General Properties

A summary of the key quantitative properties of this compound is presented in the table below. These values are typical and may vary slightly between different commercial suppliers.

PropertyValueReference
Molecular Formula C₃₈H₇₂N₈O₁₇[4]
Molecular Weight ~913.03 g/mol [4]
Purity ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents.[2][3]
Storage -20°C

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound: bioconjugation via click chemistry and radiolabeling with Gallium-68.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., peptide, protein)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water or buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water or an appropriate buffer.

    • Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the desired molar ratio (typically a slight excess of the azide is used, e.g., 1.2 to 2 equivalents).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5 times that of the copper sulfate.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or mass spectrometry.

  • Purification:

    • Upon completion, the DOTA-PEG-conjugated biomolecule can be purified from the reaction mixture using size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the biomolecule.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of ⁶⁸Ga by a DOTA-PEG-conjugated biomolecule.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • The purified DOTA-PEG-conjugated biomolecule

  • Sterile water for injection

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Sterile filters (0.22 µm)

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-PEG-conjugated biomolecule (typically 10-50 µg) dissolved in sterile water.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to between 3.5 and 4.5.[5]

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Heat the reaction mixture at 95°C for 5-15 minutes.[5]

  • Purification of the Radiolabeled Conjugate:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-PEG-conjugate will be retained.

    • Wash the cartridge with sterile water (10 mL) to remove any unreacted ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-PEG-conjugate from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

    • The ethanolic solution can then be diluted with a sterile saline solution for in vivo applications.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the development of a targeted PET imaging agent and the associated biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & Purification cluster_application In Vivo Application dota_peg_azide This compound click_reaction CuAAC Click Chemistry dota_peg_azide->click_reaction alkyne_peptide Alkyne-modified Targeting Peptide (e.g., RGD) alkyne_peptide->click_reaction dota_peg_peptide DOTA-PEG-Peptide Conjugate click_reaction->dota_peg_peptide radiolabeling Radiolabeling (95°C, pH 4-5) dota_peg_peptide->radiolabeling ga68_generator ⁶⁸Ge/⁶⁸Ga Generator ga68_eluate ⁶⁸GaCl₃ Eluate ga68_generator->ga68_eluate ga68_eluate->radiolabeling purification C18 Sep-Pak Purification radiolabeling->purification final_product ⁶⁸Ga-DOTA-PEG-Peptide (PET Imaging Agent) purification->final_product injection Intravenous Injection into Animal Model final_product->injection pet_imaging PET/CT Imaging injection->pet_imaging data_analysis Image Analysis & Biodistribution Studies pet_imaging->data_analysis

Caption: Experimental workflow for the synthesis and application of a targeted PET imaging agent.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Tumor/Endothelial Cell rgd_ligand RGD-containing Ligand (e.g., Fibronectin) integrin Integrin αvβ3 Receptor rgd_ligand->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt downstream Cell Survival, Proliferation, Migration, Angiogenesis akt->downstream pet_agent ⁶⁸Ga-DOTA-PEG-RGD (PET Agent) pet_agent->integrin Binds to receptor, enabling imaging

Caption: Simplified signaling pathway of integrin αvβ3 activation by an RGD ligand.

The first diagram illustrates the logical progression from the starting materials, this compound and an alkyne-modified targeting peptide, through the click chemistry conjugation, subsequent radiolabeling with ⁶⁸Ga, and finally to the in vivo application of the resulting PET imaging agent. This provides a clear and concise overview of the entire process for researchers planning such experiments.

The second diagram depicts the biological context for a common application: targeting the integrin αvβ3 receptor, which is often overexpressed on tumor cells and angiogenic endothelial cells. The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a well-known ligand for this receptor. By conjugating a DOTA-PEG linker to an RGD peptide, the resulting radiotracer can bind to integrin αvβ3, allowing for non-invasive visualization of tumors and angiogenesis via PET imaging. The diagram shows how the binding of the ⁶⁸Ga-DOTA-PEG-RGD agent to the integrin receptor allows for the imaging of a key signaling pathway involved in cancer progression.

References

An In-Depth Technical Guide to the Mechanism of Action of DOTA-PEG10-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG10-azide is a heterobifunctional linker that has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of radiopharmaceuticals and targeted drug delivery. This molecule's unique tripartite structure, consisting of a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers a versatile platform for the precise and stable conjugation of biomolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound in bioconjugation, with a focus on its application in creating targeted therapeutic and diagnostic agents.

The core functionality of this compound lies in its ability to participate in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. The terminal azide group allows for covalent ligation to a biomolecule of interest that has been functionalized with a complementary reactive group, most commonly a strained alkyne for copper-free reactions or a terminal alkyne for copper-catalyzed reactions. The PEG10 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage securely chelates radiometals for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radionuclide therapy.

Core Components and their Functionality

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2] This stability is crucial for in vivo applications to prevent the release of cytotoxic free radiometals.

  • PEG10 (Polyethylene Glycol, 10 repeating units): A hydrophilic polymer that imparts several advantageous properties to the bioconjugate. PEGylation can improve solubility, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic radius of the molecule, thereby reducing renal clearance.[3][4]

  • Azide (-N₃): A functional group that serves as a "handle" for bioconjugation via click chemistry. Its primary reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.

Mechanism of Action in Bioconjugation

The primary mechanism of action of this compound in bioconjugation is through the formation of a stable triazole linkage with a complementary alkyne-modified biomolecule. This is achieved via one of two main "click" chemistry pathways:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the reaction partner for the azide. The inherent ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction, eliminating the need for a cytotoxic copper catalyst.[7] This makes SPAAC particularly well-suited for applications involving live cells or in vivo conjugation.[7] The reaction is highly specific and proceeds efficiently under physiological conditions.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the cycloaddition of the terminal azide of this compound with a terminal alkyne on the target biomolecule. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The use of a copper-chelating ligand is often recommended to enhance reaction efficiency and protect the biomolecules from oxidative damage.[9] CuAAC is known for its high reaction rates and yields.[6]

Application in Targeting the Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway

A prominent application of DOTA-PEG-azide conjugates is in the development of radiolabeled peptides for targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer.[1][2][3][10] Bombesin (B8815690) (BBN) and its analogues are peptides that bind with high affinity to GRPR.[1][3] By conjugating a DOTA-PEG-azide to a GRPR-targeting peptide like a bombesin analogue, a potent agent for PET imaging or targeted radionuclide therapy can be created.

Upon administration, the bombesin moiety of the conjugate binds to GRPR on the surface of cancer cells. This binding initiates the G-protein coupled receptor (GPCR) signaling cascade. GRPR activation stimulates Gαq and Gα12/13 proteins, leading to the activation of downstream pathways such as the PLC-β/PKC and Rho/ROCK pathways.[1] These pathways are involved in promoting cancer cell proliferation, survival, and migration.[1] The radiolabel chelated by the DOTA moiety allows for either non-invasive imaging of tumor localization and GRPR expression levels via PET or the delivery of a cytotoxic radiation dose directly to the cancer cells.

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bombesin_Conjugate DOTA-PEG-Bombesin Conjugate GRPR GRPR Bombesin_Conjugate->GRPR Binding Gaq Gαq GRPR->Gaq Ga12_13 Gα12/13 GRPR->Ga12_13 PLC_beta PLC-β Gaq->PLC_beta Activates RhoGEF RhoGEF Ga12_13->RhoGEF Activates PKC PKC PLC_beta->PKC Activates Raf1 Raf1 PKC->Raf1 Activates Rho Rho RhoGEF->Rho Activates JNK_p38 JNK/p38 Rho->JNK_p38 Regulates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activates JNK_p38->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response Leads to

GRPR Signaling Pathway Activation by a DOTA-PEG-Bombesin Conjugate.

Data Presentation

Quantitative data for the bioconjugation reactions and stability of this compound are crucial for designing and optimizing experiments. The following tables summarize key parameters. Note that specific values can vary depending on the reaction conditions and the nature of the biomolecule.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
SPAACDBCO~0.1 - 1.0Aqueous buffer, room temperature[5][11]
SPAACDBCO-PEG50.18 - 0.37Aqueous buffer, 25-37°C[11]
CuAACTerminal Alkyne10 - 10⁴Aqueous buffer, Cu(I) catalyst[11]

Note: The presence of a PEG linker has been shown to increase the SPAAC reaction rate by approximately 31 ± 16%.[11]

Table 2: In Vivo Stability of DOTA-PEG Conjugates

RadioconjugateEffective Half-LifeIn Vivo ModelReference
¹⁷⁷Lu-DOTA-TATE~40.5 - 56 hoursHuman[12][13]
¹⁷⁷Lu-DOTA-PEG-BombesinSignificantly longer than non-PEGylated counterpartMice[4]
⁶⁴Cu-DOTA-PEG-BombesinBlood clearance t₁/₂ increased with PEG sizeMice[14][15]

Table 3: Typical Radiolabeling Efficiency

RadionuclideDOTA-Peptide ConjugateRadiochemical PurityConditionsReference
⁶⁸GaDOTA-Bombesin>98%90-100°C, 5-10 min[16]
¹⁷⁷LuDOTA-Rituximab>95%37°C, 1 hour
¹⁷⁷LuDOTA-Peptides>97%80-95°C, 20-30 min[17]

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a DBCO-Modified Antibody via SPAAC

This protocol describes the conjugation of this compound to an antibody that has been functionalized with a DBCO group.

SPAAC_Workflow SPAAC Bioconjugation Workflow start Start prep_ab Prepare DBCO-modified Antibody Solution (1-10 mg/mL in PBS) start->prep_ab prep_dota Prepare this compound Solution (10 mM in DMSO) start->prep_dota mix Mix Antibody and This compound (2-4x molar excess of azide) prep_ab->mix prep_dota->mix incubate Incubate at 4°C overnight mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purify->characterize end End characterize->end Radiolabeling_Workflow 68Ga Radiolabeling Workflow start Start elute_ga Elute 68GaCl3 from 68Ge/68Ga Generator start->elute_ga prep_peptide Prepare DOTA-PEG-Peptide in Acetate Buffer (pH 4.5) start->prep_peptide mix Combine 68GaCl3 and Peptide Solution elute_ga->mix prep_peptide->mix heat Incubate at 90-100°C for 5-10 minutes mix->heat qc Perform Quality Control (ITLC or HPLC) heat->qc end End qc->end

References

An In-depth Technical Guide to Azide Click Chemistry for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] These reactions are modular and often insensitive to aqueous conditions and a wide range of functional groups, making them exceptionally suitable for applications in drug discovery, materials science, and bioconjugation.[1][3][4] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[5][6] This guide will delve into the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles

The fundamental reaction involves the coupling of an azide (B81097) and an alkyne to form a 1,2,3-triazole. The thermal version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4 and 1,5-disubstituted regioisomers.[2][5] Click chemistry versions of this reaction overcome these limitations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most well-known example of a click reaction. It utilizes a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole with a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[2] The reaction is typically carried out at room temperature and is tolerant of a wide pH range (4-12) and various functional groups.[2][7] The active Cu(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2][8] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[3][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems due to the cytotoxicity of the copper catalyst.[9][][11] This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide in a [3+2] cycloaddition.[9][12] The high ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[9][12] The azide and cyclooctyne are bioorthogonal, meaning they do not react with native biological functional groups.[12]

Reaction Mechanisms and Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The mechanism of CuAAC is believed to proceed through a dinuclear copper intermediate.[3] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate undergoes ring contraction to a more stable dinuclear copper triazolide, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Copper-Acetylide Intermediate Copper-Acetylide Intermediate Cu(I) Catalyst->Copper-Acetylide Intermediate + Alkyne Six-membered Metallacycle Six-membered Metallacycle Copper-Acetylide Intermediate->Six-membered Metallacycle + Azide Dinuclear Copper Triazolide Dinuclear Copper Triazolide Six-membered Metallacycle->Dinuclear Copper Triazolide Ring Contraction Dinuclear Copper Triazolide->Cu(I) Catalyst + H+ - Triazole Product Product Product Dinuclear Copper Triazolide->Product Reactants Reactants Reactants->Cu(I) Catalyst Alkyne, Azide

Simplified catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The SPAAC reaction is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[12] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole linkage in a single transition state.[12]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole

Core reaction mechanism of SPAAC.
General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a biomolecule using click chemistry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Biomolecule of Interest Functionalization Introduce Azide or Alkyne Group Biomolecule->Functionalization Mixing Mix Functionalized Biomolecule and Reporter Functionalization->Mixing Reporter Reporter Molecule (e.g., Fluorophore) Reporter_Func Functionalize with Complementary Group Reporter->Reporter_Func Reporter_Func->Mixing Catalyst Add Catalyst (CuAAC only) Mixing->Catalyst If CuAAC Incubation Incubate at Room Temperature Mixing->Incubation If SPAAC Catalyst->Incubation Purification Purify Labeled Biomolecule Incubation->Purification Characterization Characterize Product (e.g., MS, HPLC) Purification->Characterization

A generalized experimental workflow for click chemistry-mediated bioconjugation.

Quantitative Data

The efficiency of click reactions can be influenced by the choice of reagents and reaction conditions.

Table 1: Comparison of Reaction Rates
Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC 10 - 100Rate can be influenced by the ligand used.[13]
SPAAC
    DIBO~0.1Dibenzoannulated cyclooctyne.[14]
    BCN10⁻² - 1Bicyclo[6.1.0]nonyne.[13]
    DIFO~0.08Difluorinated cyclooctyne.[15]
    BARAC> 1Biarylazacyclooctynone, exhibits exceptional kinetics.[16]
Table 2: Influence of Azide Structure on CuAAC Yield

The electronic and steric properties of the azide can affect reaction yields.[17]

Azide TypeSubstituentReported Yield (%)General Trend
Alkyl Azide Benzyl>95Generally high yielding and reliable.[17]
Aryl Azide Phenyl80-95Yields can be slightly lower than alkyl azides.[17]
4-Nitrophenyl>90Electron-withdrawing groups can increase reaction rates.[17]
2,6-Dimethylphenyl<70Steric hindrance near the azide can significantly reduce yields.[17]
Sulfonyl Azide Tosyl85-95Generally good yields, but can be substrate-dependent.[17]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., water, t-butanol/water, DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in a suitable solvent).

    • Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in a suitable solvent).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[8]

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).[8]

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 100 mM in water or DMSO).[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne solutions. Typically, a slight excess of one reagent is used (e.g., 1.2 equivalents).

    • Add the ligand to the reaction mixture. For THPTA, a 1:2 ratio of CuSO₄ to ligand is common.[8]

    • Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.[8][17]

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times may vary depending on the substrates.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For biomolecules, this may involve size-exclusion chromatography or affinity purification. For small molecules, extraction or column chromatography may be appropriate.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent labeling via SPAAC.[14]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[14]

  • SPAAC Reaction:

    • Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.

    • Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.[14]

    • Wash the cells twice with warm PBS.

    • Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[14]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.[14]

    • Add imaging medium to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope.

Applications in Drug Development

Click chemistry has become an invaluable tool in the pharmaceutical sciences.[4][18][19] Its applications span from early-stage drug discovery to the development of complex drug delivery systems.[4][20]

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.[18][19] It facilitates the connection of different molecular fragments to explore structure-activity relationships (SAR) and optimize lead compounds.[18]

  • Bioconjugation: Click chemistry is widely used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[4][9] This approach enhances the therapeutic window of the drug by delivering it specifically to the tumor site.

  • Drug Delivery: The formation of stable triazole linkages is employed in the synthesis of novel biomaterials, hydrogels, and nanoparticles for targeted drug delivery.[4][5]

  • Target Identification and Validation: Click chemistry enables the synthesis of chemical probes that can be used to identify and validate new drug targets.[21]

Conclusion

Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, offers a powerful and versatile platform for molecular assembly. Its simplicity, efficiency, and biocompatibility have made it an indispensable tool for researchers in chemistry, biology, and medicine. For those in drug development, click chemistry provides a reliable method for the rapid synthesis of novel therapeutics and delivery systems, accelerating the path from discovery to clinical application.

References

A Technical Guide to Dota-peg10-azide for Novel Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of Dota-peg10-azide as a key bifunctional chelator in the development of next-generation radiopharmaceuticals. We provide a comprehensive overview of its properties, detailed experimental protocols, and a summary of relevant data to facilitate its application in targeted radionuclide therapy and molecular imaging.

Introduction to this compound

This compound is a versatile molecule designed for the development of radiopharmaceuticals. It features three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides.

  • PEG10 (a polyethylene (B3416737) glycol spacer with 10 ethylene (B1197577) glycol units): This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical, often leading to improved in vivo performance.

  • Azide (B81097) (-N3) group: A functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and site-specific conjugation of the DOTA-PEG moiety to a wide range of targeting biomolecules, such as peptides, antibodies, and small molecules.

The modular nature of this compound makes it an invaluable tool for researchers, allowing for the rapid and efficient synthesis of novel radiolabeled compounds for preclinical and clinical investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₈H₇₂N₈O₁₇
Molecular Weight 913.03 g/mol
Appearance White Solid
Purity >95%
Storage -20°C

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound allows for its covalent attachment to an alkyne-functionalized targeting biomolecule through a CuAAC reaction.

Materials:

  • This compound

  • Alkyne-modified targeting biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Water (degassed)

Protocol:

  • Dissolve the alkyne-modified biomolecule and this compound in a suitable solvent such as DMF or DMSO.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and THPTA or TBTA in degassed water.

  • Add the catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in degassed water.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Upon completion, purify the DOTA-PEG-conjugated biomolecule using a suitable chromatographic method (e.g., size-exclusion or reverse-phase chromatography).

Quantitative Data:

While specific conjugation efficiency for this compound is not widely published, the CuAAC reaction is known for its high efficiency, often exceeding 90% with purified reactants.

Radiolabeling with Gallium-68 (⁶⁸Ga)

The DOTA moiety of the conjugated biomolecule can be efficiently radiolabeled with the positron-emitting radionuclide ⁶⁸Ga for PET imaging applications.

Materials:

  • DOTA-PEG-conjugated biomolecule

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block

Protocol:

  • In a sterile reaction vial, dissolve the DOTA-PEG-conjugated biomolecule (typically 5-20 nmol) in sodium acetate buffer.

  • Add the ⁶⁸GaCl₃ eluate to the vial.

  • Ensure the final pH of the reaction mixture is between 3.5 and 4.5.

  • Incubate the reaction mixture at 95°C for 5-15 minutes.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity using techniques like radio-TLC or radio-HPLC.

Quantitative Data:

Radiolabeling of DOTA-conjugates with ⁶⁸Ga typically achieves high radiochemical yields, often exceeding 95%.[1]

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

For therapeutic applications, the DOTA-conjugate can be labeled with the beta-emitting radionuclide ¹⁷⁷Lu.

Materials:

  • DOTA-PEG-conjugated biomolecule

  • ¹⁷⁷LuCl₃ solution

  • Ascorbate or Acetate buffer (pH 4.5-5.0)

  • Gentisic acid or DTPA solution (quenching agent)

  • Heating block

Protocol:

  • In a sterile reaction vial, dissolve the DOTA-PEG-conjugated biomolecule in the reaction buffer.

  • Add the required activity of ¹⁷⁷LuCl₃ to the solution.

  • Verify that the pH of the reaction mixture is between 4.5 and 5.0.[2]

  • Incubate the vial in a dry heat block or water bath at 80-95°C for 20-30 minutes.[2]

  • After incubation, cool the vial to room temperature.

  • Add a quenching solution such as DTPA to complex any unreacted ¹⁷⁷Lu.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Quantitative Data:

The radiolabeling of DOTA-peptides with ¹⁷⁷Lu can achieve radiochemical purities of over 97%.[2]

In Vitro Cell Binding and Internalization Assays

These assays are crucial to evaluate the biological activity of the newly synthesized radiopharmaceutical.

Materials:

  • Cancer cell lines expressing the target receptor

  • Radiolabeled DOTA-PEG-conjugated biomolecule

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Protocol for Competitive Binding Assay (to determine IC₅₀):

  • Seed the target cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with a constant concentration of a known radioligand and increasing concentrations of the non-radiolabeled DOTA-PEG-conjugated biomolecule.

  • Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C to prevent internalization).

  • Wash the cells with cold binding buffer to remove unbound ligand.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Protocol for Internalization Assay:

  • Incubate the target cells with the radiolabeled DOTA-PEG-conjugated biomolecule at 37°C for various time points.

  • At each time point, remove the supernatant (containing unbound radioligand).

  • Wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off the surface-bound radioactivity.

  • Lyse the cells to release the internalized radioactivity.

  • Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter to determine the percentage of internalized radioligand over time.

In Vivo Biodistribution Studies

Animal models are used to assess the pharmacokinetic profile and tumor-targeting efficacy of the radiopharmaceutical.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Radiolabeled DOTA-PEG-conjugated biomolecule

  • Saline for injection

  • Gamma counter

Protocol:

  • Administer a known amount of the radiopharmaceutical to the tumor-bearing animals, typically via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

The following tables summarize key quantitative data for DOTA-conjugated radiopharmaceuticals. While specific data for this compound is limited in the public domain, these tables provide representative values for similar compounds.

Table 1: Radiolabeling Efficiency of DOTA-Conjugates

RadionuclideTypical Radiochemical Yield (%)Reference
⁶⁸Ga>95[3]
¹⁷⁷Lu>98[4]

Table 2: Receptor Binding Affinity of DOTA-Conjugated Peptides

PeptideTarget ReceptorIC₅₀ (nM)
DOTA-TATESomatostatin Receptor 21-10
DOTA-PSMA-617Prostate-Specific Membrane Antigen2-5
DOTA-RGDIntegrin αvβ310-50

Note: IC₅₀ values are highly dependent on the specific peptide sequence and the cell line used.

Table 3: Representative In Vivo Biodistribution of a ⁶⁸Ga-DOTA-PEG-Conjugated Peptide in a Tumor-Bearing Mouse Model (%ID/g at 1h post-injection)

Organ%ID/g
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs1.2 ± 0.4
Liver2.5 ± 0.6
Spleen0.5 ± 0.1
Kidneys25.0 ± 5.0
Muscle0.4 ± 0.1
Tumor8.0 ± 2.0

Note: Biodistribution data is highly dependent on the targeting molecule, the animal model, and the specific PEG linker used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of a radiopharmaceutical using this compound.

G Workflow for Radiopharmaceutical Development with this compound cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation A Alkyne-modified Targeting Biomolecule C Click Chemistry (CuAAC) A->C B This compound B->C D DOTA-PEG-Biomolecule Conjugate C->D E Radionuclide (e.g., 68Ga, 177Lu) F Radiolabeling D->F E->F G Quality Control (Radiochemical Purity) F->G H In Vitro Studies (Binding, Internalization) G->H I In Vivo Studies (Biodistribution, Imaging) G->I G Simplified VEGFR Signaling Pathway in Cancer cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses VEGF VEGF (e.g., VEGF-A) VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLC PLCγ VEGFR->PLC Activation PI3K PI3K VEGFR->PI3K Activation RAS RAS VEGFR->RAS Activation Permeability Vascular Permeability PLC->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

References

Bifunctional Chelators in Medical Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional chelators (BFCs) are cornerstone molecules in the development of targeted radiopharmaceuticals and contrast agents for medical imaging modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI).[1][2][3] These molecules possess two key functional components: a strong chelating unit that securely binds a metal ion (either a radionuclide or a paramagnetic ion), and a reactive functional group that allows for covalent conjugation to a targeting biomolecule, such as a peptide, antibody, or small molecule.[4] This dual functionality enables the precise delivery of the imaging agent to a specific biological target, thereby enhancing image contrast and providing valuable diagnostic or therapeutic information.[1] This guide provides a comprehensive overview of the applications of bifunctional chelators in medical imaging, with a focus on quantitative data, experimental protocols, and logical workflows to aid researchers in this field.

Core Principles of Bifunctional Chelators

The efficacy of a bifunctional chelator-based imaging agent is contingent on several factors, including the stability of the metal-chelator complex, the kinetics of the labeling reaction, and the in vivo behavior of the resulting conjugate.[1][5] An ideal BFC should form a thermodynamically stable and kinetically inert complex with the chosen metal ion to prevent its release in vivo, which could lead to off-target toxicity or degradation of image quality.[5][6] The selection of a BFC is therefore a critical step and is largely dictated by the coordination chemistry of the specific metal ion being used.[3]

Common Bifunctional Chelators and Their Applications

A variety of bifunctional chelators have been developed, broadly categorized into macrocyclic and acyclic ligands.[7][8] Macrocyclic chelators, such as DOTA and NOTA, generally form more stable complexes compared to their acyclic counterparts like DTPA and DFO, especially with larger metal ions.[9][10]

Macrocyclic Chelators
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): One of the most widely used BFCs, DOTA forms highly stable complexes with a range of radionuclides, including Gallium-68 (B1239309) (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[7][11][12] Its derivatives are central to several FDA-approved radiopharmaceuticals.

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA is particularly well-suited for chelating ⁶⁸Ga and Copper-64 (⁶⁴Cu), often allowing for faster labeling at lower temperatures compared to DOTA.[13][14][15]

Acyclic Chelators
  • DTPA (diethylenetriaminepentaacetic acid): DTPA and its derivatives are commonly used for chelating ¹¹¹In and have been explored for ⁶⁸Ga.[7][12] While labeling is often rapid at room temperature, the resulting complexes can be less stable in vivo compared to those of macrocyclic chelators.[16][17]

  • DFO (Desferrioxamine B): DFO is the chelator of choice for Zirconium-89 (⁸⁹Zr), a long-lived positron emitter ideal for antibody-based PET imaging.[6][18]

Quantitative Data Summary

The choice of a bifunctional chelator is often guided by its performance in terms of labeling efficiency, conditions, and the stability of the resulting complex. The following tables summarize key quantitative data for common BFCs used in PET and SPECT imaging.

Table 1: Radiolabeling Efficiency and Conditions for ⁶⁸Ga-Chelators

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyReference
DOTA-ConjugatespH 3.5-5.0, 90-95°C, 5-15 min>95%[7]
NOTA-ConjugatespH 3.5-5.5, Room Temp, 10 min>95%[13]
HBED-CC-ConjugatespH 4.0-5.0, Room Temp, 5-10 min>95%[7]
DTPA-ConjugatespH 4.0-5.0, Room Temp, 5 min>90%[7]

Table 2: Radiolabeling Efficiency and Conditions for ⁶⁴Cu-Chelators

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyReference
p-SCN-Bn-DOTA37°C, 20 min>99.5%[5]
p-SCN-Bn-NOTARoom Temperature, 20 min95% (at 31 nM)[5]
Sar-CO₂HRoom Temperature, 20 min98% (at 250 nM)[5]

Table 3: In Vitro Stability of ⁶⁴Cu-Radiolabeled Antibody Conjugates in Human Serum

Chelator Conjugate% Intact after 48hReference
⁶⁴Cu-NOTA-rituximab97.5 ± 0.3%[16]
⁶⁴Cu-DOTA-rituximab>94%[16]
⁶⁴Cu-CHX-A”-DTPA-rituximab38.2%[16]

Table 4: In Vivo Tumor Uptake of ¹¹¹In-labeled RGD Dimers in U87MG Xenografts (%ID/g)

Radiotracer1 h p.i.4 h p.i.24 h p.i.Reference
¹¹¹In(DOTA-3P-RGD₂)10.2 ± 1.58.9 ± 1.26.5 ± 0.9[12]
¹¹¹In(DTPA-3P-RGD₂)9.8 ± 1.86.2 ± 1.12.1 ± 0.5[12]

Experimental Protocols

Detailed methodologies are crucial for the successful development and application of bifunctional chelator-based imaging agents. Below are representative protocols for key experimental procedures.

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody

This protocol describes the conjugation of a p-SCN-Bn-functionalized chelator to the lysine (B10760008) residues of a monoclonal antibody (mAb).

  • Antibody Preparation: Prepare a solution of the mAb (e.g., Trastuzumab) in a suitable buffer, typically 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

  • Chelator Preparation: Dissolve the bifunctional chelator (e.g., p-SCN-Bn-DOTA) in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 5:1 chelator:mAb). Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[19]

  • Purification: Purify the resulting immunoconjugate from unconjugated chelator using a desalting column (e.g., PD-10) equilibrated with a suitable buffer for storage (e.g., 0.1 M sodium acetate, pH 6.5).[19]

  • Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ¹⁷⁷Lu

This protocol outlines the radiolabeling of a DOTA-peptide conjugate with ¹⁷⁷Lu for therapeutic applications.

  • Reaction Setup: In a sterile, pyrogen-free reaction vial, combine the DOTA-peptide conjugate (e.g., DOTA-TATE) dissolved in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

  • Radionuclide Addition: Add a calibrated amount of ¹⁷⁷LuCl₃ solution to the reaction vial.

  • Incubation: Heat the reaction mixture at 95-100°C for 15-30 minutes.[12]

  • Quality Control: Determine the radiochemical purity (RCP) of the product using radio-TLC or radio-HPLC. A typical system for a peptide would be a C18 HPLC column with a gradient of water/acetonitrile containing 0.1% TFA. The RCP should typically be >95%.

  • Purification (if necessary): If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in human serum.

  • Incubation: Add a small volume of the purified radiolabeled conjugate to a vial containing fresh human serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis: Analyze the aliquots by radio-TLC or size exclusion HPLC to determine the percentage of the radionuclide that remains bound to the conjugate.[16][17] For example, with size exclusion HPLC, the intact radiolabeled antibody will elute at an earlier retention time than dissociated, low molecular weight radiometal species.[16]

Visualizing Workflows and Relationships

Graphical representations of workflows and logical relationships can significantly aid in understanding the complex processes involved in the development of bifunctional chelator-based imaging agents.

G cluster_0 Preclinical Development cluster_1 Clinical Translation BFC_Selection Bifunctional Chelator Selection Conjugation Conjugation of BFC to Biomolecule BFC_Selection->Conjugation Biomolecule_Selection Targeting Biomolecule Selection Biomolecule_Selection->Conjugation Radiolabeling Radiolabeling with Radionuclide Conjugation->Radiolabeling In_Vitro_Eval In Vitro Evaluation (Stability, Affinity) Radiolabeling->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation (Biodistribution, Imaging) In_Vitro_Eval->In_Vivo_Eval Tox_Studies Toxicology Studies In_Vivo_Eval->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Workflow for Radiopharmaceutical Development.

Caption: Components of a BFC-based Imaging Agent.

G Start Select Radionuclide Long_Half_Life Long Half-Life? (e.g., ⁸⁹Zr) Start->Long_Half_Life DFO Consider DFO Long_Half_Life->DFO Yes Short_Half_Life Short Half-Life? (e.g., ⁶⁸Ga) Long_Half_Life->Short_Half_Life No Fast_Kinetics Fast Labeling Kinetics Required? Short_Half_Life->Fast_Kinetics Yes Therapeutic Therapeutic Application? (e.g., ¹⁷⁷Lu) Short_Half_Life->Therapeutic No NOTA_HBED Consider NOTA, HBED-CC Fast_Kinetics->NOTA_HBED Yes DOTA Consider DOTA Fast_Kinetics->DOTA No High_Stability High In Vivo Stability is Critical Therapeutic->High_Stability Yes High_Stability->DOTA

Caption: Decision Tree for BFC Selection.

Conclusion

Bifunctional chelators are indispensable tools in the advancement of molecular imaging and targeted radionuclide therapy. The continuous development of novel chelators with improved properties, such as faster labeling kinetics at room temperature and enhanced in vivo stability, promises to further expand the applications of radiometal-based imaging agents in both preclinical research and clinical practice.[7][20] This guide provides a foundational understanding of the key considerations, data, and protocols necessary for researchers and drug development professionals to effectively utilize bifunctional chelators in their work.

References

An In-depth Technical Guide to the Solubility and Stability of Dota-peg10-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dota-peg10-azide, a bifunctional chelator critical in the development of targeted radiopharmaceuticals and other bioconjugates. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from product specifications of analogous compounds and established scientific principles to provide a robust framework for handling and utilizing this reagent.

Core Properties of this compound

This compound is a molecule comprised of three key functional domains:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its high affinity and stable complexation with trivalent metal ions, particularly lanthanides like Gallium-68 and Lutetium-177, which are used in PET imaging and radiotherapy, respectively.

  • PEG10 (10-unit polyethylene (B3416737) glycol spacer): A hydrophilic linker that enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate by increasing its hydrodynamic radius.[1][2]

  • Azide (B81097) (-N3): A highly selective and stable functional group that participates in bioorthogonal "click chemistry" reactions, most commonly with alkyne-functionalized molecules, to form a stable triazole linkage.[3]

PropertyValueReference
Molecular Formula C38H72N8O17[4][5]
Molecular Weight 913.03 g/mol [5]
Appearance White Solid[5]
Purity Typically >95%[4][5]

Solubility Profile

SolventExpected SolubilityRationale
Water GoodThe hydrophilic PEG10 spacer is designed to enhance aqueous solubility.[2][6] For stock solutions, filtration and sterilization are recommended if used in biological assays.[7]
DMSO (Dimethyl Sulfoxide) GoodA common polar aprotic solvent for organic molecules of this type. Related PEG-azide compounds show good solubility in DMSO.[2]
DMF (Dimethylformamide) GoodSimilar to DMSO, DMF is a polar aprotic solvent suitable for dissolving many bifunctional linkers.
Methanol GoodA polar protic solvent in which related DOTA-PEG compounds have shown good solubility.[2]
DCM (Dichloromethane) SolubleA less polar organic solvent where some related PEGylated compounds are soluble.

Stability and Storage

The stability of this compound can be considered in terms of its two primary reactive functionalities: the DOTA cage and the azide group.

  • Azide Group: The azide functionality is known for its high stability under a wide range of conditions, making it suitable for multi-step conjugation strategies.[3] It is generally unreactive towards common reagents and stable across a broad pH range.

  • DOTA Chelator: The DOTA macrocycle forms highly stable complexes with radiometals. These complexes are kinetically inert, meaning they have a very low rate of dissociation, which is crucial for in vivo applications to prevent the release of free radiometals.

Recommendations for Storage and Handling:

ParameterRecommendationRationaleReference
Solid Form Storage Store at -20°C in a desiccated environment.Protects from degradation over the long term. Desiccation prevents hydrolysis.[2][4]
Stock Solution Storage Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.Prevents degradation from repeated temperature changes and reduces the risk of contamination.[7]
Shipping Can be shipped at ambient temperature for short durations.The solid form is generally stable for short-term exposure to ambient temperatures.[4]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols based on standard laboratory practices.

Protocol for Determining Equilibrium Solubility

This protocol is adapted from standard methods for assessing the equilibrium solubility of chemical compounds.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, DMSO, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or ELSD) or a mass spectrometer

  • Calibrated pipettes and standard lab glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase for analysis.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or LC-MS method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Assessing Stability in Solution

This protocol outlines a method to assess the stability of this compound in different buffer systems over time.

Objective: To evaluate the chemical stability of this compound under various pH and temperature conditions.

Materials:

  • This compound stock solution of known concentration

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS system

  • Vials

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution into the different pH buffers to a final known concentration.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at the different temperatures.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 4, 24, 48 hours, and 1 week), remove a vial from each condition.

    • Immediately analyze the sample by HPLC or LC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining intact this compound against time for each condition.

    • Identify any new peaks that may correspond to degradation products.

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to known volume of solvent B Incubate on shaker (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC/LC-MS against a standard curve E->F

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

G Workflow for Solution Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare solutions of this compound in buffers of varying pH B Aliquot for each time point and condition A->B C Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) B->C D Collect samples at specified time points (t=0, 1, 4, 24h...) C->D Sampling E Analyze immediately by HPLC/LC-MS D->E F Quantify remaining intact compound E->F G Plot % remaining vs. time F->G

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

Storing and Handling DOTA-PEG10-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DOTA-PEG10-azide is a bifunctional chelator that has gained significant traction in biomedical research and drug development. Its unique structure, featuring a DOTA macrocycle for radiolabeling, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group for bioconjugation, makes it a versatile tool for creating targeted imaging agents and radiotherapeutics.[1][2][3] This guide provides a comprehensive overview of the proper storage, handling, and experimental application of this compound to ensure its stability, safety, and optimal performance in the laboratory.

Core Properties and Specifications

This compound is a complex molecule with specific chemical and physical properties that dictate its handling and use.[1] A summary of its key specifications is provided in the table below.

PropertyValueReference(s)
Molecular Formula C38H72N8O17[1]
Molecular Weight 913.0 g/mol [1]
Purity Typically ≥95%[1][2]
Appearance White to off-white solid
Solubility Water, DMSO, DMF, DCM, Methanol[4][5]

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound. Incorrect storage can lead to degradation of the azide functionality or hydrolysis of the DOTA chelator, compromising its utility in downstream applications.

Recommended Storage Conditions
ConditionRecommendationReference(s)
Temperature (Solid) -20°C for long-term storage (months to years).[1][6]
4°C for short-term storage (days to weeks).
Temperature (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.
Light Store in the dark.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and desiccate.[8]
Stability Considerations

The stability of this compound is influenced by several factors, including pH, solvent, and exposure to light and air.

  • pH Stability: The azide group is generally stable under a wide range of pH conditions.[9] However, the DOTA chelator's stability can be pH-dependent, particularly once complexed with a metal ion. Studies on Gd-DOTA complexes have shown they are stable in slightly acidic to basic conditions (pH 6-10) but may show some degradation at pH < 4 over extended periods.[10] For conjugation reactions, the pH should be carefully controlled to optimize the reaction with the target molecule without compromising the stability of the this compound.[9]

  • Solvent Stability: While soluble in a variety of common laboratory solvents, prolonged storage in solution is not recommended.[4][5] If stock solutions are prepared, they should be aliquoted and stored at low temperatures (-20°C or -80°C) to minimize degradation.[8] The stability of PEG solutions can be affected by factors such as temperature, light, and the presence of oxygen, with storage at colder temperatures providing greater stability.[8]

  • General Reactivity: The azide group is highly selective and stable under most conditions, making it suitable for bioconjugation in complex biological mixtures.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The primary hazard is associated with the azide functional group.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is preferred).

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid Incompatible Materials: Azides can form explosive compounds with heavy metals (e.g., lead, copper, silver, mercury), strong acids, and halogenated solvents.[9] Avoid contact with these materials.

  • Waste Disposal: Dispose of azide-containing waste in designated, properly labeled containers. Do not mix with acidic waste.[9]

A general safety data sheet for sodium azide provides further details on the potential hazards of the azide functional group.[9] Although this compound is an organic azide and generally more stable, these precautions should still be followed.

Experimental Protocols

This compound is primarily used in two key experimental workflows: bioconjugation via "click chemistry" and subsequent radiolabeling with a radionuclide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This is a highly efficient and specific reaction for conjugating the azide group of this compound to a biomolecule containing a terminal alkyne.

Materials:

  • Alkyne-modified biomolecule (e.g., peptide, antibody, oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in a suitable buffer.

    • Dissolve this compound in DMSO or water to a desired concentration (e.g., 10 mM).

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 1 M in water, freshly prepared), and the stabilizing ligand (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified biomolecule with this compound. The molar ratio will need to be optimized but a starting point of 1:3 to 1:10 (biomolecule:this compound) is common.

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Purify the DOTA-PEG10-conjugated biomolecule to remove unreacted reagents and byproducts. Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating larger biomolecules (e.g., antibodies) from smaller reactants.[11][12]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying peptides and oligonucleotides.[13][14]

      • Dialysis or Ultrafiltration: Useful for removing small molecules from larger protein conjugates.[15]

Radiolabeling with Gallium-68

The DOTA chelator on the conjugated biomolecule can be used to complex with various radiometals, with Gallium-68 (⁶⁸Ga) being a common choice for Positron Emission Tomography (PET) imaging.

Materials:

  • DOTA-PEG10-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • Metal-free HCl (e.g., 0.05 M) for elution

  • Reaction buffer (e.g., 1 M sodium acetate, pH 4.0-4.5)[16]

  • Radical scavenger (optional, e.g., ascorbic acid)[16]

  • Purification cartridge (e.g., C18 Sep-Pak)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Protocol:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with metal-free HCl according to the manufacturer's instructions.

  • Reaction Setup:

    • In a metal-free reaction vial, combine the DOTA-PEG10-conjugated biomolecule with the reaction buffer.

    • Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.[16]

  • Incubation:

    • Incubate the reaction mixture at an elevated temperature, typically 85-95°C, for 5-15 minutes.[3][16]

  • Purification:

    • Pass the reaction mixture through a conditioned C18 cartridge to trap the radiolabeled conjugate.

    • Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-PEG10-conjugate with an ethanol/water mixture.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to ensure it meets the required specifications for in vivo use.[16]

Visualizing Workflows and Concepts

Logical Flow for Bioconjugation and Radiolabeling

The overall process from this compound to a radiolabeled biomolecule can be visualized as a sequential workflow.

G cluster_prep Preparation cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling reagents Prepare Stock Solutions (Biomolecule, this compound, CuAAC reagents) conjugation Click Chemistry Reaction (CuAAC) reagents->conjugation purification1 Purification of Conjugate (SEC, HPLC, or Dialysis) conjugation->purification1 radiolabeling Radiolabeling with 68Ga purification1->radiolabeling purification2 Purification of Radiolabeled Conjugate (C18 Cartridge) radiolabeling->purification2 qc Quality Control (Radio-TLC/HPLC) purification2->qc

Caption: Experimental workflow for bioconjugation and radiolabeling.

Decision Tree for Troubleshooting Low Radiolabeling Yield

Low radiolabeling yield is a common issue. This decision tree can help identify potential causes and solutions.

G start Low Radiolabeling Yield check_conjugation Was conjugation successful? start->check_conjugation check_reagents Are reagents compromised? check_conjugation->check_reagents Yes troubleshoot_conjugation Troubleshoot Conjugation: - Verify pH (8.5-9.5 for -NCS) - Check for amine-containing buffers - Assess reagent integrity check_conjugation->troubleshoot_conjugation No check_conditions Are reaction conditions optimal? check_reagents->check_conditions No replace_reagents Replace Reagents: - Use fresh radionuclide eluate - Check shelf-life of all reagents check_reagents->replace_reagents Yes check_metal Is there metal contamination? check_conditions->check_metal Yes optimize_conditions Optimize Conditions: - Adjust pH (3.5-4.5) - Increase temperature (85-95°C) - Increase incubation time check_conditions->optimize_conditions No prevent_metal Prevent Metal Contamination: - Use metal-free labware - Treat buffers with chelating resin check_metal->prevent_metal Yes

Caption: Troubleshooting low radiolabeling yield.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively store, handle, and utilize this compound in their experimental workflows, leading to reliable and reproducible results in the development of novel diagnostic and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Peptides with DOTA-PEG10-Azide for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides sensitive and quantitative visualization of physiological processes in vivo. The development of targeted PET probes, particularly radiolabeled peptides, has significantly advanced oncological imaging and therapy. Peptides offer several advantages as targeting vectors, including small size, rapid clearance, and high affinity for specific cellular receptors.

This document provides detailed application notes and protocols for the preparation of peptide-based PET imaging agents using a bifunctional chelator, DOTA-PEG10-azide. This approach involves a two-step process:

  • Conjugation: A peptide of interest, modified with a strained alkyne (e.g., dibenzocyclooctyne, DBCO), is conjugated to this compound via copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG10 linker enhances solubility and can improve the pharmacokinetic profile of the peptide conjugate. The use of copper-free click chemistry is advantageous as it avoids the potential toxicity of copper catalysts and their interference with the DOTA chelator's ability to bind radiometals.[1][2]

  • Radiolabeling: The resulting DOTA-PEG10-peptide conjugate is then radiolabeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). ⁶⁸Ga is readily available from a ⁶⁸Ge/⁶⁸Ga generator, has a convenient half-life of 68 minutes, and exhibits favorable decay characteristics for PET imaging.[3]

These protocols are designed to guide researchers through the synthesis, purification, radiolabeling, and quality control of these novel PET probes.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and evaluation of ⁶⁸Ga-labeled DOTA-PEG-peptides. Please note that specific values will vary depending on the peptide sequence, reaction conditions, and analytical methods used.

Table 1: Summary of Radiolabeling Performance of ⁶⁸Ga-DOTA-PEG-Peptides

Peptide ConjugatePrecursor Amount (nmol)Reaction Temperature (°C)Reaction Time (min)Radiochemical Purity (RCP) by HPLC (%)Molar Activity (MBq/nmol)
⁶⁸Ga-DOTA-PEG₂-Peptide A18.69512-15>952.8
⁶⁸Ga-DOTA-PEG₂-Peptide B10.69512-15>951.7
⁶⁸Ga-DOTA-TATE4.16-33.3 µg957-10>991200-1850 MBq/nmol (approx. 1.2-1.85 GBq/nmol)
⁶⁸Ga-DOTA-Peptide C40 µM>9515>92 (crude), 100 (purified)Not Reported

Data compiled from multiple sources for illustrative purposes.[3][4][5]

Table 2: In Vitro Stability of ⁶⁸Ga-DOTA-PEG-Peptides in Serum

Peptide ConjugateIncubation Time% Intact Peptide (Human Serum)% Intact Peptide (Mouse Serum)
⁶⁸Ga-DOTA-PEG₂-Peptide A3 hours>80% (with phosphoramidon)>80% (with phosphoramidon)
⁶⁸Ga-DOTA-PEG₂-Peptide B1 hour>95% (with phosphoramidon)~20% (with phosphoramidon)
⁶⁸Ga-DOTA-Peptide60 minutesNot Reported1.4 ± 0.3%
⁶⁸Ga-NODAGA-Peptide60 minutesNot Reported42.1 ± 3.7%

Data highlights the importance of peptide sequence on stability and the potential need for protease inhibitors like phosphoramidon (B1677721) in stability assays. Data compiled from multiple sources for illustrative purposes.[6][7]

Experimental Protocols

Protocol 1: Conjugation of DBCO-Modified Peptide to this compound via SPAAC

This protocol describes the copper-free click chemistry reaction to form the DOTA-PEG10-peptide conjugate.

Materials:

  • DBCO-modified peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the DBCO-modified peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Dissolution: Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution.[8] The final concentration of the organic solvent should be kept below 10% to maintain peptide integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[9] The reaction progress can be monitored by LC-MS.

  • Purification: Purify the DOTA-PEG10-peptide conjugate by RP-HPLC. Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain the conjugate as a white powder.

  • Characterization: Confirm the identity of the final product by mass spectrometry.

Protocol 2: Radiolabeling of DOTA-PEG10-Peptide Conjugate with ⁶⁸Ga

This protocol details the chelation of ⁶⁸Ga by the DOTA moiety of the peptide conjugate.

Materials:

  • DOTA-PEG10-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Cation exchange cartridge (e.g., SCX)

  • 5 M NaCl / 0.1 M HCl solution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or thermomixer

  • C18 Sep-Pak cartridge for purification

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • ⁶⁸Ga Concentration: Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.

  • ⁶⁸Ga Elution from Cartridge: Elute the concentrated ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 200 µL) of 5 M NaCl / 0.1 M HCl solution.[3]

  • Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-PEG10-peptide conjugate (e.g., 10-30 µg), the eluted ⁶⁸Ga³⁺ solution (e.g., 37-200 MBq), and an equal volume of 1 M sodium acetate buffer (pH 4.5).[3]

  • pH Adjustment: Adjust the pH of the reaction mixture to 3.5-4.5 using 1 M HCl or NaOH if necessary.[3][10]

  • Incubation: Heat the reaction vial at 95°C for 10-15 minutes in a heating block or thermomixer.[3][4]

  • Purification: After cooling, the reaction mixture can be purified using a C18 Sep-Pak cartridge pre-conditioned with ethanol (B145695) and water. Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga, and then elute the ⁶⁸Ga-DOTA-PEG10-peptide with a small volume of 50% ethanol in saline.

  • Final Formulation: The eluted product is then diluted with sterile saline or a suitable buffer for injection to reduce the ethanol concentration.

Protocol 3: Quality Control of ⁶⁸Ga-DOTA-PEG10-Peptide

This protocol outlines the methods to assess the radiochemical purity of the final product.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System: HPLC equipped with a radio-detector and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, increasing to a high percentage of mobile phase B over 10-15 minutes, followed by a wash and re-equilibration.[3]

  • Analysis: The retention time of the radiolabeled peptide should correspond to the retention time of the non-radioactive standard (cold reference). The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

B. Instant Thin-Layer Chromatography (iTLC)

  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase 1: 1 M Ammonium Acetate / Methanol (1:1 v/v). This system is used to determine the percentage of colloidal ⁶⁸Ga. The radiolabeled peptide moves with the solvent front (Rf = 0.8-1.0), while colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[11]

  • Mobile Phase 2: 0.1 M Sodium Citrate, pH 5. This system is used to determine the percentage of free ⁶⁸Ga. The radiolabeled peptide remains at the origin (Rf = 0.0-0.3), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0).

  • Analysis: The strips are analyzed using a radio-TLC scanner.

Protocol 4: In Vitro Serum Stability Assay

This protocol is for evaluating the stability of the radiolabeled peptide in the presence of serum enzymes.

Materials:

  • Purified ⁶⁸Ga-DOTA-PEG10-peptide

  • Human or mouse serum

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with 1% TFA for protein precipitation

  • Microcentrifuge

  • RP-HPLC system as described in Protocol 3A

Procedure:

  • Incubation: Add a small volume of the purified ⁶⁸Ga-DOTA-PEG10-peptide to a pre-warmed aliquot of serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.

  • Protein Precipitation: To stop enzymatic degradation, add an equal volume of cold ACN with 1% TFA to the serum aliquot. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC as described in Protocol 3A to determine the percentage of intact radiolabeled peptide remaining at each time point.

Visualizations

experimental_workflow cluster_conjugation Peptide Conjugation (SPAAC) cluster_radiolabeling Radiolabeling & Quality Control DBCO-Peptide DBCO-Peptide Reaction Click Reaction (Room Temp, 4-12h) DBCO-Peptide->Reaction This compound This compound This compound->Reaction Purification_HPLC RP-HPLC Purification Reaction->Purification_HPLC DOTA-PEG10-Peptide DOTA-PEG10-Peptide Conjugate Purification_HPLC->DOTA-PEG10-Peptide Labeling_Reaction Labeling Reaction (95°C, 10-15 min) DOTA-PEG10-Peptide->Labeling_Reaction 68Ga_Elution 68Ga Elution & Concentration 68Ga_Elution->Labeling_Reaction Purification_SPE SPE Purification Labeling_Reaction->Purification_SPE Final_Product 68Ga-DOTA-PEG10-Peptide Purification_SPE->Final_Product QC Quality Control (HPLC, TLC) Final_Product->QC

Caption: Workflow for peptide conjugation and radiolabeling.

quality_control_logic Final_Product Final Radiolabeled Peptide Solution HPLC_Analysis RP-HPLC Analysis Final_Product->HPLC_Analysis TLC_Analysis iTLC Analysis Final_Product->TLC_Analysis Purity_Check Radiochemical Purity > 95%? HPLC_Analysis->Purity_Check TLC_Analysis->Purity_Check Release Release for In Vitro / In Vivo Studies Purity_Check->Release Yes Repurify Repurify or Adjust Labeling Conditions Purity_Check->Repurify No

Caption: Quality control decision workflow.

References

Application Notes and Protocols for Dota-peg10-azide in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dota-peg10-azide in the synthesis of antibody-drug conjugates (ADCs). This bifunctional linker enables the site-specific conjugation of a cytotoxic payload to an antibody, leveraging the principles of click chemistry for a stable and efficient ligation. The inclusion of a DOTA chelator allows for the potential incorporation of a radiometal for imaging or therapeutic applications, while the PEG10 spacer enhances solubility and pharmacokinetic properties.

Introduction to this compound in ADC Synthesis

This compound is a heterobifunctional linker designed for the development of ADCs. It is composed of three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent capable of stably coordinating with various metal ions. This functionality is particularly useful for developing theranostic ADCs, which can be used for both diagnosis (e.g., PET imaging with ⁶⁸Ga or ⁶⁴Cu) and therapy (e.g., radiotherapy with ¹⁷⁷Lu or ⁹⁰Y).

  • PEG10 (10-unit polyethylene (B3416737) glycol spacer): A hydrophilic spacer that improves the solubility and bioavailability of the resulting ADC. The PEG linker can also help to reduce aggregation and minimize steric hindrance, potentially improving the antigen-binding affinity of the antibody.

  • Azide (-N₃): A functional group that participates in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of the linker to an alkyne-modified antibody or drug payload.

The use of this compound in conjunction with click chemistry facilitates the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute influencing the efficacy and safety of the therapeutic.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-step process:

  • Antibody Modification: Introduction of an alkyne handle onto the antibody in a site-specific manner.

  • Conjugation: "Clicking" the this compound-payload construct onto the alkyne-modified antibody.

This section provides detailed protocols for each of these key steps, along with methods for purification and characterization of the final ADC.

Protocol 1: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto an antibody using a commercially available NHS-ester functionalized alkyne linker, which reacts with lysine (B10760008) residues. For more site-specific approaches, enzymatic or genetic engineering methods can be employed to introduce non-canonical amino acids with alkyne groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL.

    • Perform a buffer exchange into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit to remove any amine-containing buffers (e.g., Tris).

    • Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Alkyne Linker Preparation:

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Antibody Modification Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted alkyne linker by buffer exchange into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit. Repeat the buffer exchange process at least three times.

    • Determine the final concentration of the alkyne-modified antibody.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized payload (pre-reacted with this compound) to the alkyne-modified antibody. SPAAC is a copper-free click chemistry reaction, which is advantageous as copper can be cytotoxic and can lead to antibody aggregation.

Materials:

  • Alkyne-modified antibody (from Protocol 2.1)

  • This compound-payload conjugate

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer (Q-TOF or Orbitrap)

Procedure:

  • This compound-Payload Preparation:

    • The cytotoxic drug payload needs to be functionalized with a group that can react with this compound. This step is highly dependent on the specific payload and is not detailed here. For this protocol, it is assumed that a this compound-payload conjugate is available.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified antibody with a 1.5- to 5-fold molar excess of the this compound-payload conjugate.

    • The final concentration of the antibody should be in the range of 1-5 mg/mL.

    • Incubate the reaction at room temperature for 4-24 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).

    • Use a suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination by HIC:

      • Analyze the purified ADC using a HIC column (e.g., TSKgel Butyl-NPR).

      • Use a mobile phase gradient from high salt (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) to low salt (e.g., 50 mM sodium phosphate, pH 7.0).

      • The different DAR species will elute at different retention times due to their varying hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

    • Mass Spectrometry Analysis:

      • Confirm the identity and integrity of the ADC by intact mass analysis using a high-resolution mass spectrometer.

      • The mass of the ADC will increase with the number of conjugated this compound-payload molecules.

      • For more detailed characterization, subunit analysis (after reduction of the antibody) can be performed.

Data Presentation

The following tables provide examples of the type of quantitative data that should be generated and recorded during the synthesis and characterization of a this compound based ADC.

Table 1: Summary of Alkyne-Modification of Trastuzumab

ParameterValue
Initial Antibody Concentration5.0 mg/mL
Molar Ratio (DBCO-NHS : Antibody)10:1
Reaction Time2 hours
Final Alkyne-Modified Antibody Concentration4.8 mg/mL
Recovery96%
Degree of Labeling (DOL) by MS1.8 alkynes/antibody

Table 2: Characterization of Purified Trastuzumab-Dota-peg10-Payload ADC

Characterization MethodResult
HIC Analysis
Average DAR3.5
DAR 0 (%)5
DAR 2 (%)25
DAR 4 (%)60
DAR 6 (%)10
SEC Analysis
Monomer Purity (%)>98%
Aggregate (%)<2%
Intact Mass Spectrometry
Expected Mass (DAR 4)~155,400 Da
Observed Mass (Major Peak)155,405 Da

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: ADC Conjugation (SPAAC) cluster_purification_characterization Step 3 & 4: Purification & Characterization mAb Monoclonal Antibody modified_mAb Alkyne-Modified Antibody mAb->modified_mAb Reaction alkyne_linker Alkyne-NHS Ester alkyne_linker->modified_mAb purification1 Purification (Buffer Exchange) modified_mAb->purification1 crude_ADC Crude ADC purification1->crude_ADC Click Reaction dota_payload This compound-Payload dota_payload->crude_ADC SEC Purification (SEC) crude_ADC->SEC purified_ADC Purified ADC HIC Characterization (HIC for DAR) purified_ADC->HIC MS Characterization (Mass Spec) purified_ADC->MS SEC->purified_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Diagram 2: Structure of this compound ADC

ADC_Structure cluster_antibody Antibody cluster_linker_payload Linker-Payload Fab1 Fab Fab2 Fab Fc Fc Triazole Triazole Fc->Triazole Alkyne DOTA DOTA PEG10 PEG10 DOTA->PEG10 PEG10->Triazole Azide Payload Payload Triazole->Payload

Caption: Schematic representation of a this compound based ADC.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DOTA-PEG10-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using DOTA-PEG10-azide. This "click chemistry" reaction is a highly efficient and versatile method for conjugating the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to alkyne-modified molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This protocol is particularly relevant for the development of targeted radiopharmaceuticals for imaging and therapy.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3] This bioorthogonal reaction proceeds under mild conditions, often in aqueous environments, making it ideal for the modification of sensitive biomolecules such as peptides, proteins, and oligonucleotides.[4]

This compound is a valuable reagent that combines the powerful metal-chelating properties of DOTA with a flexible PEG10 linker terminating in an azide group. DOTA is widely used for chelating radiometals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, respectively.[5][6] The PEG linker can improve the solubility and in vivo behavior of the resulting bioconjugate.

A critical consideration when working with DOTA in CuAAC reactions is the potential for the copper catalyst to chelate to the DOTA macrocycle, which can inhibit subsequent radiolabeling.[7] Therefore, the choice of a suitable copper(I)-stabilizing ligand is crucial to both facilitate the click reaction and minimize unwanted side reactions.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters for a CuAAC reaction involving a DOTA-PEG-azide derivative and an alkyne-functionalized peptide, synthesized from the literature. These parameters may require optimization depending on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
Reactant Molar Ratio
Alkyne-Functionalized Molecule1 equivalentThe limiting reagent.
This compound1.1 - 2.0 equivalentsA slight excess of the azide can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 0.5 equivalents (10-50 mol%)Precursor for the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)1.0 - 5.0 equivalentsReducing agent to maintain copper in the +1 oxidation state. A fresh solution is crucial.
Ligand (e.g., THPTA)0.5 - 2.5 equivalents (relative to CuSO₄)Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules.
Reaction Conditions
SolventDMF, DMSO, or aqueous buffers (e.g., phosphate, HEPES)Choice depends on the solubility of the reactants. Co-solvents are often used.
pH (for aqueous reactions)7.0 - 8.0CuAAC is generally tolerant of a wide pH range.
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time1 - 12 hoursReaction progress should be monitored by HPLC or LC-MS.
Purification and Yield
Purification MethodReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Effective for purifying peptide and other biomolecule conjugates.
Typical Yield>90% (based on the limiting reagent)High yields are characteristic of click chemistry reactions.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule, such as a peptide.

Materials:

  • Alkyne-functionalized molecule (e.g., peptide)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized water, degassed

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • 0.1% Trifluoroacetic acid (TFA) in water (for HPLC)

  • 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (for HPLC)

  • Nitrogen or Argon gas

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Molecule: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMF or DMSO.

    • This compound: Prepare a 12 mM stock solution of this compound in DMF or DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • THPTA Ligand: Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule stock solution (1 equivalent).

    • Add the this compound stock solution (1.2 equivalents).

    • Add the reaction solvent (e.g., a mixture of DMF and PBS) to achieve a final concentration of the limiting reagent of approximately 1-5 mM.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add the THPTA stock solution (0.5 equivalents) to the CuSO₄ stock solution (0.2 equivalents). Vortex briefly to mix.

    • Add the catalyst premix to the degassed reaction mixture.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by RP-HPLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of EDTA solution to chelate the copper.

    • Dilute the reaction mixture with 0.1% TFA in water for purification.

  • Purification:

    • Purify the DOTA-PEG10-conjugate by preparative RP-HPLC using a suitable C18 column and a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow for Synthesis and Application of a DOTA-PEG-RGD Conjugate for PET Imaging

G Workflow for PET Imaging using a ⁶⁸Ga-DOTA-PEG-RGD Conjugate cluster_synthesis Conjugate Synthesis & Radiolabeling cluster_imaging In Vivo PET Imaging start Start: Alkyne-c(RGDfK) Peptide click_reaction CuAAC 'Click' Reaction start->click_reaction azide This compound azide->click_reaction cu_reagents CuSO₄, Sodium Ascorbate, THPTA cu_reagents->click_reaction purification1 RP-HPLC Purification click_reaction->purification1 conjugate DOTA-PEG-c(RGDfK) Conjugate purification1->conjugate radiolabeling Radiolabeling (95°C, 10 min) conjugate->radiolabeling ga68 ⁶⁸GaCl₃ Eluate ga68->radiolabeling purification2 SPE Purification radiolabeling->purification2 final_product ⁶⁸Ga-DOTA-PEG-c(RGDfK) purification2->final_product injection Intravenous Injection final_product->injection animal_model Tumor-bearing Mouse Model animal_model->injection pet_scan Dynamic PET/CT Scan injection->pet_scan data_analysis Image Reconstruction & Analysis pet_scan->data_analysis biodistribution Ex Vivo Biodistribution pet_scan->biodistribution

Caption: Workflow for PET Imaging with ⁶⁸Ga-DOTA-PEG-RGD.

Logical Relationship of CuAAC Reaction Components

CuAAC_Reaction Key Components and their Roles in CuAAC DOTA_Azide This compound Triazole DOTA-PEG-Triazole-Molecule (Stable Conjugate) DOTA_Azide->Triazole Reactant Alkyne Alkyne-Molecule (e.g., Peptide) Alkyne->Triazole Reactant CuSO4 Copper(II) Sulfate (Catalyst Precursor) Cu_I Cu(I) - Active Catalyst CuSO4->Cu_I Reduced by Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Ligand THPTA (Stabilizing Ligand) Ligand->Cu_I Stabilizes Cu_I->Triazole Catalyzes formation of

Caption: Roles of components in the CuAAC reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dota-peg10-azide Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of Dota-peg10-azide.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound.

Issue Potential Cause Recommended Solution
Low Radiolabeling Yield Suboptimal pH: The pH of the reaction mixture is outside the optimal range for DOTA chelation.Adjust the pH to the optimal range of 4.0-5.5 using a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate.[1] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[1]
Incorrect Temperature: The reaction temperature is too low for efficient labeling.Increase the reaction temperature. For many common radionuclides, temperatures between 70°C and 100°C are required for efficient DOTA chelation.[1][2][3]
Insufficient Incubation Time: The reaction was not allowed to proceed for a sufficient duration.Increase the incubation time. Depending on the radionuclide and temperature, optimal labeling may require 20 to 40 minutes or longer.[1][4]
Presence of Metal Contaminants: Competing metal ions in the radionuclide solution or buffers can interfere with the chelation of the desired radiometal.Use high-purity reagents and radionuclide preparations. If contamination is suspected, purification of the radionuclide solution may be necessary. For instance, Cd(2+) is a known competitor for ¹¹¹In labeling.[1]
Low Molar Ratio of this compound to Radionuclide: Insufficient chelating agent is available to bind the radionuclide.Increase the concentration of this compound in the reaction mixture. A molar excess of the DOTA-peptide is often necessary to achieve high radiochemical yields.
Poor Radiochemical Purity Radiolysis: The radiolabeled compound is degrading due to radiation.Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture to minimize radiolysis.[5]
Formation of Colloidal Radionuclide: Unchelated radionuclide has formed colloids.Ensure the pH is within the optimal range (4.0-5.5) to prevent the formation of radionuclide hydroxides.[1][6] Quality control methods like iTLC can detect colloidal impurities which typically remain at the origin.[5]
Inconsistent Results Variability in Reagent Quality: Inconsistent quality of buffers, water, or the this compound itself.Use reagents from reliable sources and ensure proper storage conditions. Perform quality control on incoming materials.
Inaccurate pH Measurement: The pH of the reaction mixture is not being measured or adjusted correctly.Use a calibrated pH meter or pH strips suitable for the small reaction volumes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling this compound?

A1: The optimal pH for radiolabeling DOTA-conjugated molecules, including this compound, is typically between 4.0 and 5.5.[1] A pH that is too low (below 4) can lead to slow reaction kinetics due to protonation of the DOTA chelator, while a pH that is too high (above 5.5) can cause the formation of radionuclide hydroxides, which reduces labeling efficiency.[1]

Q2: What is the recommended reaction temperature and time?

A2: The optimal temperature and time can vary depending on the radionuclide being used. For many common radionuclides like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu, heating at temperatures between 70°C and 100°C for 20 to 40 minutes is generally recommended.[1][4] For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[1]

Q3: How do metal contaminants affect radiolabeling efficiency?

A3: Metal ion contaminants can significantly reduce radiolabeling efficiency by competing with the radionuclide for the DOTA chelator.[1] It is crucial to use high-purity water, buffers, and radionuclide preparations. For example, cadmium (Cd²⁺) is a known strong competitor for the incorporation of indium-111 (B102479) (¹¹¹In) into the DOTA cage.[1]

Q4: What is the purpose of the PEG10 linker in this compound?

A4: The polyethylene (B3416737) glycol (PEG) linker in this compound serves to increase the hydrophilicity and circulation time of the final radiolabeled molecule in vivo. The azide (B81097) group is a functional handle for "click chemistry," allowing for the straightforward conjugation of the radiolabeled DOTA moiety to a targeting molecule that contains a corresponding alkyne group.

Q5: What quality control methods are recommended for the final radiolabeled product?

A5: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to determine the radiochemical purity of the final product.[4] These methods can separate the radiolabeled this compound from unchelated radionuclide and other impurities.

Experimental Protocols

General Radiolabeling Protocol for this compound

This protocol provides a general starting point for the radiolabeling of this compound. Optimization may be required for specific radionuclides and applications.

  • Preparation of Reaction Mixture:

    • In a sterile, low-binding microcentrifuge tube, add a specific amount of this compound (e.g., 10-50 nmol).

    • Add a suitable buffer, such as 0.1 M ammonium acetate or sodium acetate, to bring the pH to between 4.0 and 5.5.

    • (Optional) Add a radical scavenger, such as ascorbic acid, to a final concentration of approximately 1 mg/mL to prevent radiolysis.[5]

  • Addition of Radionuclide:

    • Add the desired amount of the radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) to the reaction tube. The volume should be kept as low as possible to maintain a high concentration of reactants.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 80-95°C) for the appropriate duration (e.g., 15-30 minutes).

  • Quality Control:

    • After incubation, cool the reaction mixture to room temperature.

    • Determine the radiochemical purity using radio-HPLC or radio-TLC to separate the radiolabeled product from free radionuclide.

Quantitative Data Summary
Parameter Condition Effect on Radiolabeling Reference
pH < 4Strongly slows down reaction kinetics.[1]
4.0 - 5.5Optimal for most radionuclides.[1][2]
> 5.5Can lead to the formation of radionuclide hydroxides.[1]
Temperature Room Temp.Generally inefficient for DOTA chelation.[7]
70°CEffective for some radionuclides like ⁴⁴Sc.[2][3]
80°COptimal for ⁹⁰Y and ¹⁷⁷Lu.[1]
100°CMay be required for radionuclides like ¹¹¹In.[1]
Incubation Time 20 minSufficient for ⁹⁰Y and ¹⁷⁷Lu at 80°C.[1]
30 minRequired for ¹¹¹In at 100°C.[1][6]
39 minShowed significantly higher yield for ⁹⁰Y compared to 30 min in one study.[4]

Visualizations

Radiolabeling_Workflow cluster_prep 1. Preparation cluster_labeling 2. Radiolabeling cluster_qc 3. Quality Control cluster_result 4. Result reagents This compound Buffer (pH 4.0-5.5) (Optional) Radical Scavenger mix Combine Reagents in Reaction Vial reagents->mix add_radio Add Radionuclide mix->add_radio incubate Incubate at Optimal Temperature (e.g., 80-95°C) for Optimal Time (e.g., 15-30 min) add_radio->incubate cool Cool to Room Temperature incubate->cool analyze Analyze by radio-HPLC or radio-TLC cool->analyze product Purified Radiolabeled This compound analyze->product Troubleshooting_Logic start Low Radiolabeling Yield? check_ph Is pH between 4.0 and 5.5? start->check_ph Yes check_temp Is Temperature Optimal (e.g., 80-95°C)? check_ph->check_temp Yes adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_time Is Incubation Time Sufficient (e.g., 15-30 min)? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_contaminants Are Reagents High Purity? check_time->check_contaminants Yes increase_time Increase Incubation Time check_time->increase_time No use_pure_reagents Use High-Purity Reagents check_contaminants->use_pure_reagents No success Radiolabeling Optimized check_contaminants->success Yes adjust_ph->check_ph increase_temp->check_temp increase_time->check_time use_pure_reagents->check_contaminants

References

Troubleshooting low yield in Dota-peg10-azide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG10-azide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low reaction yields and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent widely used to stably bind radiometals for applications in nuclear medicine, including PET and SPECT imaging, and radionuclide therapy.[1]

  • PEG10 (a polyethylene (B3416737) glycol spacer with 10 ethylene (B1197577) glycol units): This hydrophilic spacer enhances the solubility and bioavailability of the conjugated molecule.[2] The PEG linker can also reduce steric hindrance between the conjugated molecules.

  • Azide (B81097) (-N3): A functional group that is highly reactive towards specific partners, most notably strained alkynes like dibenzocyclooctyne (DBCO), in a reaction known as copper-free "click chemistry" or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2]

This combination allows for the straightforward labeling of biomolecules (e.g., antibodies, peptides) containing a strained alkyne with a DOTA chelator for subsequent radiolabeling.

Q2: My Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with this compound has a low yield. What are the common causes?

Low yields in SPAAC reactions are often attributable to a few key factors:

  • Reagent Instability: The strained cyclooctyne (B158145) partner (e.g., DBCO-functionalized biomolecule) can be unstable under certain conditions, such as acidic environments or prolonged storage, leading to degradation.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the this compound to the cyclooctyne-functionalized molecule can lead to the incomplete consumption of the limiting reagent.

  • Steric Hindrance: Bulky functional groups near the azide or cyclooctyne moieties can physically obstruct the reactive sites, slowing down or preventing the reaction.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can result in a heterogeneous reaction mixture and consequently, reduced reaction rates.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence the kinetics of the SPAAC reaction.

Q3: How can I improve the yield of my SPAAC reaction?

To enhance the yield of your conjugation, consider the following optimization strategies:

  • Optimize Molar Ratio: It is generally recommended to use a slight molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the more abundant or less critical component.[3]

  • Adjust pH: The pH of the reaction buffer can affect the charge state of your biomolecule and the solubility of the reactants. While SPAAC reactions are generally tolerant to a range of pH values, it is advisable to perform the reaction at a pH that ensures the stability and solubility of your specific biomolecule, typically between pH 7 and 8.5.[4]

  • Choose the Right Buffer: Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES are recommended, as primary amines can potentially react with some activated forms of cyclooctynes.[5]

  • Optimize Temperature and Reaction Time: SPAAC reactions are typically efficient at room temperature (20-25°C) with reaction times of 4-12 hours.[3] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[3] In some cases, gentle heating to 37°C may increase the reaction rate, but this should be balanced against the thermal stability of your reactants.[3]

  • Improve Solubility: If solubility is an issue, consider using a co-solvent. A small percentage (typically up to 20%) of a water-miscible organic solvent like DMSO or DMF can be added to the aqueous reaction buffer to improve the solubility of hydrophobic reactants.[3] The inherent PEG10 spacer in this compound also contributes to improved water solubility.[2]

Q4: Should I use copper-catalyzed click chemistry (CuAAC) with this compound?

While the azide group can participate in CuAAC, it is generally not recommended for conjugations involving DOTA. The copper(I) catalyst required for CuAAC has a high affinity for the DOTA chelator, which can interfere with the subsequent radiolabeling step by occupying the chelation site. This can significantly reduce the specific radioactivity of your final product.[6] Therefore, the copper-free SPAAC reaction is the preferred method for conjugating DOTA-containing molecules.[6]

Troubleshooting Guide

If you are experiencing low conjugation yield, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Reagent Integrity Check
  • Question: Are my this compound and cyclooctyne-functionalized molecule stable and active?

  • Action:

    • Ensure that both reagents have been stored correctly, typically at -20°C and protected from light and moisture.

    • If possible, verify the integrity of your cyclooctyne-functionalized molecule using an appropriate analytical method (e.g., mass spectrometry) to check for degradation.

    • Perform a small-scale control reaction using a fresh, commercially available azide and cyclooctyne to confirm that your general reaction conditions are viable.

Step 2: Reaction Condition Optimization

The following tables summarize key parameters that can be optimized to improve your conjugation yield.

Table 1: Effect of Molar Ratio on Conjugation Yield

Molar Ratio (DBCO:Azide)Typical ApplicationExpected OutcomeReference
1.5:1 to 3:1General bioconjugationDrives the reaction to completion by ensuring the full consumption of the limiting reagent.[3][7]
5:1 to 10:1Antibody-small molecule conjugationCan maximize the labeling of the antibody, but may lead to precipitation at higher ratios.[3][8]
1:1.5 to 1:3When the DBCO-molecule is preciousConserves the more valuable reactant while still achieving good yield.[3]

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

ParameterConditionEffect on Reaction Rate/YieldReference
pH 5 to 10Higher pH values generally increase reaction rates (except in HEPES buffer).[4][9]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate.[3][4]
Buffer PBS (pH 7)Exhibits lower rate constants compared to other buffers.[4][9]
HEPES (pH 7)Exhibits higher rate constants.[4][9]
Co-solvent up to 20% DMSO/DMF in aqueous bufferCan improve the solubility of hydrophobic reactants, leading to a more efficient reaction.[3]
Step 3: Analytical Characterization
  • Question: How can I confirm that the conjugation has occurred and determine the yield?

  • Action:

    • SDS-PAGE: For protein/antibody conjugations, a successful reaction will result in a shift in the molecular weight of the protein band.

    • HPLC: Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the conjugated product from unreacted starting materials. By comparing the peak areas, you can estimate the reaction conversion.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate, thereby verifying the successful addition of the DOTA-PEG10 moiety.[10]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a DBCO-functionalized antibody or peptide. These should be optimized for your specific molecules.

Protocol 1: Conjugation of this compound to a DBCO-Functionalized Antibody
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5- to 20-fold molar excess of azide over antibody).

    • If using a DMSO stock of the azide, ensure the final DMSO concentration in the reaction mixture is below 20% to prevent antibody precipitation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using SDS-PAGE and mass spectrometry.[11]

    • Quantify the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Conjugation of this compound to a DBCO-Functionalized Peptide
  • Peptide and Reagent Preparation:

    • Dissolve the DBCO-functionalized peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer or a compatible co-solvent.

  • Conjugation Reaction:

    • Mix the DBCO-peptide and this compound solutions at a desired molar ratio (e.g., 1:1.5).

    • Incubate the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS if possible.

  • Purification:

    • Purify the DOTA-PEG10-peptide conjugate using reverse-phase HPLC (RP-HPLC) on a C18 column.[12][13] A typical gradient would be water/acetonitrile with 0.1% TFA.[12][13]

  • Characterization:

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[12][14]

Visualizations

Experimental Workflow for Antibody Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A DBCO-Antibody in Amine-free Buffer C Mix Antibody and Azide (e.g., 1:10 molar ratio) A->C B This compound Stock Solution B->C D Incubate (RT, 4-12h or 4°C, overnight) C->D E Purify via SEC or Dialysis D->E F Characterize by MS and SDS-PAGE E->F G Final DOTA-PEG10-Ab Conjugate F->G

Workflow for this compound antibody conjugation.
Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield CheckReagents Check Reagent Stability and Purity Start->CheckReagents ControlRxn Perform Small Molecule Control Reaction CheckReagents->ControlRxn ControlOK Control Reaction Successful? ControlRxn->ControlOK ProblemBiomolecule Issue with Biomolecule: - Steric Hindrance - Degradation - Insolubility ControlOK->ProblemBiomolecule Yes ProblemConditions Issue with Reaction Conditions: - Buffer/pH - Solvent - Temperature ControlOK->ProblemConditions No OptimizeRatio Optimize Molar Ratio (e.g., use 1.5-3x excess of one reagent) ProblemBiomolecule->OptimizeRatio OptimizeConditions Optimize Reaction Conditions: - Adjust pH (7-8.5) - Change Buffer (e.g., HEPES) - Add Co-solvent (DMSO/DMF) - Adjust Temp/Time ProblemConditions->OptimizeConditions Success Improved Yield OptimizeRatio->Success OptimizeConditions->Success

Troubleshooting decision tree for low yield.

References

Preventing aggregation during Dota-peg10-azide labeling of antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the labeling of antibodies with DOTA-PEG10-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of antibody aggregation during this compound labeling?

A1: Antibody aggregation during labeling with this compound, particularly when using an NHS ester variant for conjugation, can be triggered by several factors:

  • Unfavorable Buffer Conditions: Suboptimal pH and low ionic strength can lead to protein instability and aggregation. The isoelectric point (pI) of the antibody is a critical factor; labeling at a pH too close to the pI can minimize solubility and promote aggregation.[]

  • Use of Organic Solvents: this compound linkers, especially those with an NHS ester group, are often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous antibody solution.[][2] The introduction of these solvents can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[3]

  • Hydrophobic Nature of the Linker: While the PEG10 spacer is designed to be hydrophilic, the overall hydrophobicity of the DOTA-chelate and the azide (B81097) group can increase the surface hydrophobicity of the antibody upon conjugation. This increased hydrophobicity can promote self-association and aggregation.[]

  • High Molar Ratio of Linker: A high molar excess of the this compound linker can lead to excessive modification of the antibody surface, altering its charge and hydrophobicity profile, which can induce aggregation.

  • Antibody Purity and Formulation: The presence of protein impurities, such as bovine serum albumin (BSA), or interfering substances like Tris or glycine (B1666218) in the initial antibody formulation can compete with the labeling reaction and contribute to aggregation.[4]

Q2: How does the PEG10 spacer in the this compound linker help in preventing aggregation?

A2: The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in mitigating aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer that, when conjugated to an antibody, creates a hydration shell around the protein.[5] This increased hydrophilicity helps to shield hydrophobic patches on the antibody surface and the conjugated linker, thereby reducing intermolecular hydrophobic interactions that lead to aggregation.

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically prevents antibody molecules from getting close enough to each other to aggregate.[5][6] This effect is particularly important at high antibody concentrations.

Studies have shown that PEGylation can significantly increase the stability of proteins and prevent both visible and subvisible aggregate formation under stress conditions.[7][8]

Q3: What are the key buffer considerations for minimizing aggregation during the labeling reaction?

A3: Careful selection and optimization of the reaction buffer are critical for preventing aggregation. Key considerations include:

  • pH: The optimal pH for NHS ester-based labeling is typically between 7.2 and 8.5.[9] However, it is crucial to consider the specific antibody's stability profile. A pH that maintains the antibody's native conformation while allowing for efficient labeling is ideal. Performing trial reactions at different pH values within this range can help identify the optimal condition.

  • Buffer Composition: Use amine-free buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[2]

  • Ionic Strength: Maintaining an appropriate ionic strength (e.g., 150 mM NaCl) can help to screen electrostatic interactions that may contribute to aggregation.[10]

Q4: Can I use stabilizing excipients in my labeling reaction?

A4: Yes, the inclusion of stabilizing excipients in the reaction buffer can be a highly effective strategy to prevent aggregation. Commonly used excipients include:

  • Sugars (e.g., Trehalose, Sucrose): These act as stabilizers by promoting the preferential hydration of the antibody, which helps to maintain its native conformation.

  • Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and can be particularly effective in preventing aggregation.[11]

  • Surfactants (e.g., Polysorbate 20 or 80): Low concentrations of non-ionic surfactants can help to prevent surface-induced aggregation and stabilize the antibody.

It is important to ensure that any chosen excipient does not interfere with the labeling chemistry.

Troubleshooting Guide

Issue 1: Visible Precipitate or Cloudiness Observed During or After Labeling

This indicates significant, irreversible aggregation.

Potential Cause Troubleshooting Step Rationale
Suboptimal pH Perform small-scale trial labeling reactions at different pH values between 7.2 and 8.5.To identify the optimal pH that balances labeling efficiency and antibody stability.
High Concentration of Organic Solvent Minimize the volume of organic solvent (e.g., DMSO) added to the antibody solution. Aim for a final concentration of <10% (v/v).High concentrations of organic solvents can denature the antibody.
High Molar Ratio of Linker Reduce the molar excess of the this compound linker. Perform a titration to find the lowest effective ratio.To avoid over-modification of the antibody surface, which can increase hydrophobicity and lead to aggregation.
Incompatible Buffer Components Ensure the antibody is in an amine-free buffer (e.g., PBS). Perform a buffer exchange if necessary to remove interfering substances like Tris or BSA.[4]Amine-containing buffers will quench the NHS ester reaction.
Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the aggregation process.

Issue 2: No Visible Precipitate, but Aggregates Detected by Analytical Methods (e.g., SEC, DLS)

This points to the formation of soluble aggregates, which can be precursors to larger, insoluble aggregates.

Potential Cause Troubleshooting Step Rationale
Subtle Protein Destabilization Incorporate stabilizing excipients into the reaction and storage buffers. See Table 1 for examples.Excipients can help maintain the native conformation of the antibody and prevent the formation of soluble oligomers.
Hydrophobic Interactions Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Polysorbate 20) to the buffers.Surfactants can help to shield exposed hydrophobic regions and prevent self-association.
High Antibody Concentration Perform the labeling reaction at a lower antibody concentration. If a high final concentration is required, concentrate the labeled antibody carefully after purification.Lower concentrations can reduce the rate of bimolecular aggregation.
Inefficient Purification Ensure the purification method (e.g., size-exclusion chromatography) effectively removes unreacted linker and any small aggregates formed during the reaction.Residual reactants or small aggregates can promote further aggregation over time.

Table 1: Commonly Used Stabilizing Excipients

Excipient Typical Concentration Range Mechanism of Action
Trehalose50 - 200 mMPreferential hydration, stabilization of native conformation
Sucrose50 - 200 mMPreferential hydration, stabilization of native conformation
L-Arginine25 - 100 mMSuppression of protein-protein interactions
Glycine100 - 250 mMStabilization through preferential exclusion
Polysorbate 20/800.01 - 0.1% (v/v)Prevention of surface-induced aggregation, shielding of hydrophobic patches

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), a buffer exchange into an amine-free buffer (e.g., 1x PBS, pH 7.4-8.0) is essential. This can be achieved using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the amine-free buffer.

  • Purity Assessment: It is recommended to assess the purity and aggregation state of the starting antibody solution using size-exclusion chromatography (SEC).

Protocol 2: this compound (NHS Ester) Labeling of Antibodies

  • Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Calculate Molar Ratio: Determine the desired molar excess of the linker to the antibody. A starting point is a 10- to 20-fold molar excess. This may require optimization.

  • Labeling Reaction: a. Add the calculated volume of the this compound-NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v). b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to react with any remaining NHS esters. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC) pre-equilibrated with a suitable storage buffer.

  • Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and assess the presence of aggregates using SEC and/or dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Antibody Solution buffer_exchange Buffer Exchange (if needed) (e.g., into PBS, pH 7.4-8.0) start->buffer_exchange concentration Adjust Concentration (1-5 mg/mL) buffer_exchange->concentration add_linker Add Linker to Antibody (Gentle Mixing) concentration->add_linker prepare_linker Prepare this compound-NHS Stock Solution (in DMSO) prepare_linker->add_linker incubate Incubate (RT or 4°C) add_linker->incubate quench Quench Reaction (Optional) (e.g., with Tris) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (DOL, Aggregation) purify->analyze end Final Labeled Antibody analyze->end

Caption: Experimental workflow for this compound labeling of antibodies.

troubleshooting_workflow decision decision issue issue solution solution start Start Labeling Reaction check_precipitate Visible Precipitate? start->check_precipitate precipitate_yes Significant Aggregation check_precipitate->precipitate_yes Yes precipitate_no No Visible Precipitate check_precipitate->precipitate_no No solution_precipitate Troubleshoot: - Optimize pH - Reduce [DMSO] - Lower Molar Ratio - Buffer Exchange - Lower Temperature precipitate_yes->solution_precipitate analyze_aggregates Analyze for Soluble Aggregates (SEC, DLS) precipitate_no->analyze_aggregates aggregates_present Soluble Aggregates Present? analyze_aggregates->aggregates_present aggregates_no Successful Labeling aggregates_present->aggregates_no No aggregates_yes Soluble Aggregation Issue aggregates_present->aggregates_yes Yes solution_soluble Troubleshoot: - Add Stabilizing Excipients - Add Surfactant - Lower Antibody Concentration - Optimize Purification aggregates_yes->solution_soluble

Caption: Troubleshooting workflow for antibody aggregation during labeling.

References

Technical Support Center: Copper Removal in DOTA-PEG10-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of copper removal after DOTA-PEG10-Azide click chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the copper removal process, offering potential causes and solutions to ensure the integrity and purity of your DOTA-conjugated molecules.

Problem Potential Cause Suggested Solution
Low Radiochemical Yield After Copper Removal Residual copper ions are competing with the radiometal for the DOTA chelator. The DOTA macrocycle has a high affinity for copper, which can inhibit subsequent radiolabeling.[1][2]- Optimize Copper Removal: Employ a more rigorous copper removal strategy. Consider using a combination of methods, such as chelation with a scavenger resin followed by size-exclusion chromatography or dialysis.[3]- Use Copper-Free Click Chemistry: For DOTA conjugations, strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly recommended alternative that eliminates the need for a copper catalyst altogether.[1][2]
Product Precipitation During Copper Removal The chosen copper removal method may alter the pH or buffer conditions, leading to the precipitation of your product.[3]- Buffer Compatibility: Ensure the buffer used during chelation, chromatography, or dialysis is compatible with your product's stability. A buffer screen may be necessary to identify optimal conditions.[3]- Method Selection: For sensitive biomolecules, non-precipitating methods like dialysis or size-exclusion chromatography are preferable.[4]
Incomplete Copper Removal The chosen method may be insufficient for the amount of copper present, or the copper may be strongly associated with your molecule.- Increase Chelator Concentration: If using EDTA, increase the concentration or perform multiple washes. Ensure the pH is optimal for chelation (around pH 8).[3]- Sufficient Scavenger Resin: Ensure you are using an adequate excess of the scavenger resin relative to the amount of copper catalyst used (a general starting point is 4-8 molar equivalents).[4]- Combine Methods: A multi-step approach, such as initial chelation followed by a polishing step with a different method, can be more effective.[3]
Non-specific Binding to Scavenger Resin Some chelating resins can exhibit non-specific binding to biomolecules, leading to product loss.[3]- Select an Appropriate Resin: Test different types of scavenger resins to find one with minimal non-specific binding to your product.- Pre-block the Resin: Before adding your sample, consider pre-blocking the resin with a non-specific protein like Bovine Serum Albumin (BSA).[3]
Product Loss During Dialysis or Size-Exclusion Chromatography (SEC) The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be inappropriate for your product.[3]- Select Appropriate MWCO/Pore Size: Carefully choose a dialysis membrane or SEC resin with a pore size that will retain your product while allowing the smaller copper complexes to pass through.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a this compound click reaction?

A1: Residual copper is problematic for several reasons:

  • Interference with Radiolabeling: Copper ions have a high affinity for DOTA and will compete with the desired radiometal, significantly reducing the radiochemical yield of your final product.[1][2] Studies have shown that even small molar excesses of copper can dramatically inhibit radiolabeling.[5]

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and in vivo studies.[4]

  • Product Stability: The presence of copper can affect the stability and purity of the final conjugate.[4]

  • Interference with Downstream Assays: Residual copper can interfere with fluorescence-based assays and other downstream applications.[4]

Q2: What are the primary methods for removing residual copper?

A2: The most common methods for copper removal include:

  • Chelation with EDTA: Ethylenediaminetetraacetic acid (EDTA) forms a stable, water-soluble complex with copper, which can then be removed by dialysis or liquid-liquid extraction.[4][6]

  • Solid-Phase Scavengers: These are resins with high affinity for copper (e.g., Chelex® 100, SiliaMetS® Thiourea) that bind the copper, allowing for its removal by simple filtration.[4][7]

  • Dialysis: For macromolecules, dialysis against a buffer containing EDTA is an effective method to remove the copper-EDTA complex while retaining the product.[3][4]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size, allowing for the removal of smaller copper complexes from larger biomolecules.[3][4]

  • Precipitation: In some cases, copper can be precipitated as an insoluble salt and removed by filtration.[4]

Q3: How do I choose the best copper removal method for my DOTA-conjugated molecule?

A3: The choice of method depends on several factors:

  • Nature of Your Molecule: For large biomolecules like proteins and antibodies, dialysis and size-exclusion chromatography are often preferred as they are gentle and effective.[3][4] For smaller molecules soluble in organic solvents, liquid-liquid extraction with an aqueous EDTA solution is a common choice.[4]

  • Downstream Application: For radiolabeling with DOTA, achieving the lowest possible residual copper concentration is critical. A combination of methods or the use of highly efficient scavenger resins is recommended.[1][5]

  • Solubility: If your product is water-soluble, methods like dialysis with EDTA or the use of water-soluble scavenger resins are suitable.[4] If your product is soluble in organic solvents, liquid-liquid extraction or silica-based scavenger resins can be used.[4]

Q4: Can I avoid the issue of copper removal altogether?

A4: Yes, for DOTA conjugations, it is highly recommended to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This approach uses a strained cyclooctyne (B158145) that reacts with the azide (B81097) without the need for a copper catalyst, thus eliminating the challenging copper removal step and preventing any interference with subsequent radiolabeling.[1][2]

Quantitative Data on Copper Removal and Interference

The following tables summarize key quantitative data related to copper removal efficiency and its impact on DOTA radiolabeling.

Table 1: Impact of Residual Copper on DOTA Radiolabeling with ¹⁷⁷Lu

Molar Ratio (Cu²⁺ / ¹⁷⁷Lu)Approximate Radiochemical Yield (RCY)
≤ 5No notable impact
20Nearly 0%
Data adapted from a study on the effect of metal impurities on the radiolabeling efficiency of DOTA.[5]

Table 2: Comparison of Copper Removal Methods

MethodKey Parameters & EfficiencyReference
Solid-Phase Scavengers - Use 4-8 molar equivalents of scavenger for effective removal.- SiliaMetS® Thiourea has been shown to be highly effective.[4][7]
Ultrafiltration with PEI - Can achieve >97% removal of Cu-EDTA chelates under optimized conditions (pH 4, [Cu²⁺] < 4 mM).[8]
Electrochemical Method - Achieves almost quantitative removal of copper from water-soluble polymers.[9]

Experimental Protocols

Protocol 1: Copper Removal Using a Solid-Supported Scavenger Resin (e.g., Chelex® 100)

  • Determine the Amount of Resin: Calculate the molar amount of copper catalyst used in your click reaction. Use a significant excess of the chelating resin's binding capacity. A general starting point is to use 4-8 molar equivalents of the scavenger.[4] For Chelex® 100, a starting point of 5 grams of resin for every 100 ml of sample can be used if the metal concentration is unknown.[10]

  • Add Resin to Reaction Mixture: Once the click reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Incubate: Stir the suspension at room temperature. The required time can range from 1 to 3 hours, or even overnight.[11] Monitor the removal of the blue/green color from the solution as an indicator of copper removal.

  • Filter: Remove the resin by filtration. Wash the resin with a fresh portion of the reaction solvent to ensure complete recovery of your product.

  • Product Isolation: The purified product can be isolated from the filtrate by standard methods, such as solvent evaporation.

Protocol 2: Copper Removal by Dialysis with EDTA

This protocol is suitable for macromolecules such as proteins and peptides.

  • Prepare Dialysis Buffer: Prepare a suitable buffer for your biomolecule (e.g., PBS, pH 7.4) and add EDTA to a final concentration of 1-10 mM.

  • Sample Preparation: Place your reaction mixture into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your product.

  • First Dialysis: Place the dialysis bag in a large volume of the EDTA-containing dialysis buffer (at least 100 times the sample volume) and stir gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with a fresh portion of the EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the same buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the purified sample from the dialysis tubing.

Protocol 3: Copper Removal by Liquid-Liquid Extraction with EDTA

This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.

  • Dilute Reaction Mixture: After the click reaction is complete, dilute the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of EDTA and adjust the pH to 8 with NaOH.

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the EDTA solution. Shake the funnel vigorously. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.

  • Separate Layers: Allow the layers to separate and carefully drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction with a fresh portion of the EDTA solution until the aqueous layer is no longer colored.

  • Wash: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Copper_Removal_Workflow cluster_click Click Chemistry Reaction cluster_removal Copper Removal cluster_analysis Analysis & Downstream Use Click This compound + Alkyne-Molecule + Cu(I) Catalyst Chelation Chelation (EDTA, Scavenger Resin) Click->Chelation Reaction Completion Purification Purification (Dialysis, SEC, Extraction) Chelation->Purification Analysis Purity & Copper Quantification (ICP-MS) Purification->Analysis Radiolabeling Radiolabeling Analysis->Radiolabeling If pure Decision_Tree Start Is your molecule a DOTA conjugate for radiolabeling? Use_SPAAC Strongly consider Copper-Free Click Chemistry (SPAAC) Start->Use_SPAAC Yes Continue Proceed with CuAAC Start->Continue No Molecule_Type What is the nature of your molecule? Continue->Molecule_Type Macro Macromolecule (Protein, Peptide, etc.) Molecule_Type->Macro Small_Mol Small Molecule Molecule_Type->Small_Mol Macro_Method Use Dialysis with EDTA or Size-Exclusion Chromatography Macro->Macro_Method Small_Mol_Sol Is it soluble in an organic solvent? Small_Mol->Small_Mol_Sol Organic_Sol Yes Small_Mol_Sol->Organic_Sol Yes Water_Sol No (Water Soluble) Small_Mol_Sol->Water_Sol No LLE Use Liquid-Liquid Extraction with EDTA Organic_Sol->LLE Scavenger_Dialysis Use Scavenger Resin or Dialysis with EDTA Water_Sol->Scavenger_Dialysis

References

Improving the specific activity of Dota-peg10-azide radiopharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with DOTA-PEG10-azide radiopharmaceuticals, with a focus on improving specific activity.

Troubleshooting Guide: Low Specific Activity

Low specific activity is a frequent challenge in radiopharmaceutical development. The following guide provides a structured approach to identifying and resolving common issues.

Q1: What are the primary causes of low specific activity in my this compound radiolabeling reaction?

Low specific activity can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Metal Ion Contamination: Competing metal ions in the reaction mixture can saturate the DOTA chelator, reducing the incorporation of the desired radionuclide.[1][2][3][4]

  • Suboptimal Reaction Conditions: pH, temperature, and incubation time significantly impact radiolabeling efficiency.[5][6][7]

  • Incorrect Precursor-to-Radionuclide Ratio: An inappropriate molar ratio can lead to incomplete radiolabeling.[5]

  • Degradation of Precursor: The this compound conjugate may be unstable under certain storage or reaction conditions.

  • Issues with Radionuclide Quality: The purity and chemical form of the radionuclide are critical.

Experimental Workflow for Troubleshooting Low Specific Activity

Troubleshooting_Workflow Troubleshooting Workflow for Low Specific Activity cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Remediation Steps cluster_3 Outcome start Low Specific Activity Observed check_metal Analyze for Metal Contamination (ICP-MS) start->check_metal Step 1 check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions Step 2 check_ratio Evaluate Precursor:Radionuclide Ratio start->check_ratio Step 3 check_precursor Assess Precursor Integrity (HPLC, MS) start->check_precursor Step 4 check_radionuclide Confirm Radionuclide Quality start->check_radionuclide Step 5 purify_reagents Purify Buffers & Water check_metal->purify_reagents optimize_conditions Optimize pH, Temp, Time check_conditions->optimize_conditions adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio new_precursor Use Fresh/New Precursor check_precursor->new_precursor new_radionuclide Use New Radionuclide Batch check_radionuclide->new_radionuclide end Improved Specific Activity purify_reagents->end optimize_conditions->end adjust_ratio->end new_precursor->end new_radionuclide->end

Caption: A logical workflow for diagnosing and resolving low specific activity.

Frequently Asked Questions (FAQs)

Radiolabeling & Optimization

Q2: How do metal ion impurities affect my radiolabeling, and how can I mitigate them?

Metal ions such as Fe(III), Zn(II), Cu(II), and Pb(II) can compete with the therapeutic or imaging radionuclide for the DOTA chelator, leading to a decrease in radiochemical yield and specific activity.[1][2][3] Even trace amounts from buffers, water, or the radionuclide eluate can have a significant impact.[4]

  • Mitigation Strategies:

    • Use high-purity, metal-free water and reagents.

    • Pre-treat buffers with a chelating resin to remove trace metals.

    • If using a 68Ge/68Ga generator, employ a purification method for the 68Ga eluate, such as fractionation or cation/anion exchange chromatography, to remove metal impurities.[8]

Q3: What is the optimal pH for radiolabeling this compound?

The optimal pH for radiolabeling DOTA conjugates is typically between 4.0 and 5.0.[6][9] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which are unavailable for chelation.[6] It is crucial to precisely control the pH of the reaction mixture.

Q4: Can the addition of ethanol (B145695) improve my radiolabeling efficiency?

Yes, the addition of ethanol (20-40% by volume) to the reaction mixture has been shown to significantly improve radiolabeling yields and specific activities for DOTA-peptides.[10] This is particularly effective at lower temperatures or with reduced precursor amounts.[10]

Parameter Aqueous System Aqueous System + 30% Ethanol
RCY at 70°C (10 min) 46%~95%
Required Precursor (95°C, 5 min) >21 nmol0.93 nmol

Data adapted from a study on 68Ga-DOTATOC[10]

Quality Control

Q5: What are the recommended quality control methods for this compound radiopharmaceuticals?

Comprehensive quality control is essential to ensure the purity and safety of the final product.[11] Key QC tests include:

  • Radiochemical Purity (RCP): Determined by High-Performance Liquid Chromatography (HPLC) and/or instant Thin-Layer Chromatography (iTLC).[11][12]

  • Radionuclidic Purity: Assessed using gamma-ray spectroscopy to identify and quantify any radionuclide impurities.

  • Chemical Purity: HPLC is used to detect and quantify non-radioactive impurities.

  • Sterility and Endotoxin Levels: Crucial for products intended for in vivo use.

Signaling Pathway & Experimental Protocols

Conceptual Signaling Pathway for a Targeted DOTA-Radiopharmaceutical

Signaling_Pathway Targeted Radiopharmaceutical Action cluster_0 Extracellular cluster_2 Intracellular RP This compound -Targeting Moiety -Radionuclide Receptor Target Receptor on Cancer Cell Surface RP->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Peptide Degradation Lysosome->Degradation Radionuclide_Retention Radionuclide Trapping Degradation->Radionuclide_Retention DNA_Damage DNA Damage (from Auger electrons/alpha/beta particles) Radionuclide_Retention->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Conceptual pathway of a targeted DOTA-radiopharmaceutical.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol provides a general framework. Optimization may be required based on the specific targeting moiety attached to the azide (B81097) group.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium acetate (B1210297) buffer and adjust the pH to 4.5 using metal-free HCl.

    • Dissolve this compound-conjugate in metal-free water to a concentration of 1 mg/mL.

  • Radionuclide Preparation:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • (Recommended) Purify the 68Ga eluate using a cation exchange cartridge to concentrate the radionuclide and remove metal impurities.[8]

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 20-50 µg of the this compound-conjugate solution.[9]

    • Add 500 µL of the 0.1 M sodium acetate buffer (pH 4.5).

    • Add the purified 68Ga eluate (approx. 185-370 MBq).

    • (Optional) Add ethanol to a final concentration of 20-30% (v/v).[10]

    • Incubate the reaction mixture at 95°C for 10-15 minutes.[7][9]

  • Purification (if necessary):

    • Cool the reaction vial.

    • Purify the 68Ga-DOTA-PEG10-azide conjugate using a C18 Sep-Pak cartridge to remove unreacted 68Ga and other impurities.

Protocol 2: Determination of Radiochemical Purity by iTLC
  • System Preparation:

  • Sample Application:

    • Spot 1-2 µL of the final radiolabeled product onto the origin of the iTLC strip.

  • Chromatography:

    • Develop the strip in a chromatography tank containing the mobile phase until the solvent front reaches near the top.

  • Analysis:

    • Cut the strip in half and measure the radioactivity of each section using a gamma counter.

    • The 68Ga-labeled conjugate will migrate with the solvent front (Rf = 0.8-1.0), while free 68Ga and colloids will remain at the origin (Rf = 0.0-0.2).[12]

    • Calculate the radiochemical purity (RCP) as:

      • RCP (%) = (Activity of top half / Total activity) x 100

Species Stationary Phase Mobile Phase Retention Factor (Rf)
68Ga-DOTA-conjugateiTLC-SG1 M Ammonium Acetate / Methanol (1:1)0.8 - 1.0
Free 68Ga / ColloidsiTLC-SG1 M Ammonium Acetate / Methanol (1:1)0.0 - 0.2

Table based on typical iTLC systems for 68Ga-peptides[12]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click" Reaction

This protocol describes the conjugation of the radiolabeled this compound to a biomolecule containing a strained alkyne (e.g., DBCO).

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mM.

    • The purified 68Ga-DOTA-PEG10-azide is used directly from the radiolabeling step.

  • Click Reaction:

    • Combine the 68Ga-DOTA-PEG10-azide solution with the alkyne-biomolecule solution. A slight molar excess of the limiting reagent (typically the biomolecule) is often used.

    • Incubate at room temperature for 30-60 minutes. The reaction is generally rapid.

  • Purification:

    • Purify the final clicked product using size-exclusion chromatography or other appropriate methods to remove unreacted starting materials.

Note on Click Chemistry Troubleshooting: Low yields in SPAAC can be due to steric hindrance, reagent instability (especially of the strained alkyne), or solubility issues.[13] It is advisable to perform a "cold" reaction with non-radiolabeled this compound first to optimize conditions.

References

Side reactions in Dota-peg10-azide bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG10-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional chelating agent. It consists of three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful chelator for di- and trivalent metal ions, commonly used for conjugating radionuclides (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) for applications in medical imaging (PET, SPECT) and targeted radiotherapy.[1][2][3]

  • PEG10: A ten-unit polyethylene (B3416737) glycol spacer. This flexible, hydrophilic linker enhances the water solubility of the conjugate and can reduce steric hindrance between the DOTA moiety and the target biomolecule.[4][5]

  • Azide (B81097) (-N₃): A functional group that allows for highly selective "click chemistry" reactions, most commonly with an alkyne-modified biomolecule to form a stable triazole linkage.[6][7]

This reagent is primarily used to attach a radiolabeling-capable chelator to a target biomolecule (like a peptide, antibody, or oligonucleotide) for diagnostic or therapeutic purposes.[3]

Q2: What are the main conjugation strategies for this compound?

There are two primary "click chemistry" strategies for conjugating an azide-functionalized molecule like this compound to an alkyne-modified biomolecule:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, utilizing a copper(I) catalyst to rapidly and specifically form a 1,4-disubstituted triazole ring.[7][8] The Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction. It uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.[2][4][10]

Q3: What are the primary side reactions in CuAAC, especially when using a DOTA-containing reagent?

While CuAAC is highly efficient, several side reactions can occur, which are particularly problematic when DOTA is involved:

  • Copper Sequestration by DOTA: DOTA is an excellent metal chelator and has a high affinity for copper ions.[1] This can sequester the Cu(I) catalyst, making it unavailable for the cycloaddition reaction. This not only reduces the reaction yield but also complicates subsequent radiolabeling by occupying the DOTA cage.[1][2]

  • Oxidative Damage to Biomolecules: The Cu(I)/Cu(II) redox cycle, especially in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS). These ROS can damage sensitive amino acid residues (e.g., cysteine, methionine, histidine) or even cleave the backbone of peptides and proteins.[11]

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of Cu(II) and oxygen, terminal alkynes can couple with each other to form a diyne byproduct, consuming the alkyne-modified biomolecule and reducing the yield of the desired conjugate.[11]

  • Catalyst Inactivity: The active Cu(I) catalyst can be easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture, halting the reaction.[9][11]

Q4: How can I minimize or avoid the side reactions associated with CuAAC?

To improve the success of a DOTA-based CuAAC reaction, the following strategies are recommended:

  • Use a Copper-Stabilizing Ligand: Ligands like THPTA (water-soluble) or TBTA are crucial. They stabilize the Cu(I) oxidation state, prevent its oxidation to Cu(II), and can accelerate the reaction rate.[9][11] By chelating the copper, they also reduce its availability to cause oxidative damage.[4]

  • Maintain Anaerobic Conditions: Degassing all buffers and solutions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize dissolved oxygen, thereby preventing catalyst oxidation and oxidative side reactions.[11]

  • Optimize Reagent Concentrations: Using a minimal but effective concentration of the copper catalyst and reducing agent can help limit side reactions. An excess of the reducing agent (e.g., 5-10 fold molar excess of sodium ascorbate (B8700270) over copper) is typically used to maintain the Cu(I) state.[4]

  • Purification: Post-reaction purification is critical to remove any remaining copper. This can be achieved using a combination of methods, such as treatment with a chelating resin, size-exclusion chromatography (SEC), or dialysis against a buffer containing EDTA.[11][12]

Q5: Why is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) often preferred for DOTA conjugations?

SPAAC is frequently the recommended method for conjugating DOTA-containing molecules for several key reasons:

  • Eliminates Copper-Related Issues: As a copper-free method, it completely avoids all the side reactions associated with the catalyst, including copper sequestration by DOTA, oxidative damage to the biomolecule, and the need for post-reaction copper removal.[1][2]

  • Simplified Workflow: The reaction conditions are generally milder and the protocol is simpler, as it does not require the preparation of catalyst and reducing agent solutions or the use of stabilizing ligands.[4]

  • Improved Specific Activity: By avoiding copper contamination of the DOTA chelator, subsequent radiolabeling can achieve higher specific activity, which is critical for imaging and therapeutic applications.[1]

The main drawback is that strained alkynes are typically larger and more hydrophobic than terminal alkynes, which can sometimes affect the properties of the final conjugate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity (CuAAC): Cu(I) oxidized to Cu(II) by oxygen.[11] 2. Copper Sequestration (CuAAC): DOTA chelating the Cu(I) catalyst.[1] 3. Poor Reagent Quality: Degradation of azide or alkyne starting materials.[11] 4. Steric Hindrance: Functional groups are not easily accessible.[11]1. Degas all solutions and work under an inert atmosphere. Use a fresh solution of sodium ascorbate. Add a Cu(I)-stabilizing ligand like THPTA.[9][11] 2. Switch to a copper-free SPAAC reaction. If using CuAAC, increase the catalyst/ligand concentration. 3. Use high-purity, fresh reagents. Store azides and strained alkynes properly according to the manufacturer's instructions. 4. The PEG10 linker is designed to minimize this, but a longer PEG spacer could be considered.[4]
Biomolecule Degradation or Aggregation 1. Oxidative Damage (CuAAC): Reactive oxygen species generated by the copper catalyst.[4][11] 2. pH or Solvent Incompatibility: Reaction conditions are too harsh for the biomolecule.1. Use a stabilizing ligand (THPTA). Lower the copper concentration and reaction temperature. Ensure the reaction is anaerobic.[11] Consider switching to SPAAC. 2. Ensure the reaction buffer pH is suitable for your biomolecule (typically pH 7-9).[4] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Difficulty with Purification 1. Persistent Copper Contamination (CuAAC): DOTA-conjugate is co-purifying with chelated copper.[1] 2. Unreacted Small Molecules: Excess DOTA-PEG-azide or other reagents remain.1. Use a chelating resin (e.g., Chelex) wash step. Follow with size-exclusion chromatography (SEC) or dialysis against an EDTA-containing buffer.[11] 2. Use SEC (desalting column) or dialysis to separate the high-molecular-weight conjugate from low-molecular-weight impurities.[11][13]
Poor Radiolabeling Efficiency 1. Copper in DOTA Cage (CuAAC): The catalyst has irreversibly bound to the DOTA chelator.[1][2] 2. Incorrect pH for Labeling: The pH of the final conjugate solution is not optimal for the specific radionuclide chelation.1. This is a major issue with CuAAC. Extensive purification with chelating agents may help, but switching to SPAAC is the most reliable solution.[1] 2. Adjust the pH of the purified conjugate solution to the optimal range for the chosen radionuclide before initiating the radiolabeling reaction.

Experimental Protocols & Visualizations

General Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for conjugating this compound to avoid copper-related side reactions. It assumes the biomolecule has been functionalized with a strained alkyne (e.g., DBCO).

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the same buffer (or a compatible solvent like DMSO first, if needed) to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. A 5- to 20-fold molar excess of the azide reagent over the biomolecule is typically recommended.

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific strained alkyne.[10]

    • (Optional) Monitor the reaction progress using LC-MS or SDS-PAGE to observe the shift in molecular weight.

  • Purification:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired storage buffer.[11][13]

    • Characterize the final conjugate using mass spectrometry to confirm successful conjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Dissolve Alkyne-Biomolecule in Reaction Buffer r1 Combine Reagents (5-20x excess of azide) p1->r1 p2 Dissolve this compound in Buffer/DMSO p2->r1 r2 Incubate at RT or 37°C (1-12 hours) r1->r2 a1 Purify via SEC or Dialysis r2->a1 a2 Characterize via Mass Spectrometry a1->a2

Caption: General experimental workflow for a SPAAC reaction.

General Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

If CuAAC must be used, this protocol includes steps to mitigate side reactions. It assumes the biomolecule has been functionalized with a terminal alkyne.

  • Reagent Preparation (Degas all buffers before use):

    • Biomolecule-Alkyne: Dissolve in a degassed buffer (e.g., PBS, pH 7.4) to 1-10 mg/mL.

    • This compound: Prepare a stock solution in a degassed solvent.

    • Catalyst Premix: In a separate tube, mix a CuSO₄ solution with a THPTA ligand solution in a 1:5 molar ratio.[14] Let it stand for a few minutes.[9]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate in degassed buffer.

  • Conjugation Reaction (under inert atmosphere if possible):

    • To the biomolecule-alkyne solution, add the this compound (3-10 fold molar excess).

    • Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[11]

    • Incubate at room temperature for 1-4 hours.[11]

  • Purification:

    • Quench the reaction by adding EDTA to chelate the free copper.

    • Perform an initial purification step with a chelating resin to remove the bulk of the copper.

    • Follow with size-exclusion chromatography or dialysis to remove unreacted reagents and remaining copper salts.[11][12]

CuAAC_Side_Reactions reactants Biomolecule-Alkyne + DOTA-PEG-Azide + Cu(I) Catalyst product Desired Product: 1,4-Triazole Conjugate reactants->product Desired Pathway side_node reactants->side_node sr1 Oxidative Damage to Biomolecule (ROS) side_node->sr1 Side Reaction sr2 Alkyne Homocoupling (Glaser Coupling) side_node->sr2 Side Reaction sr3 Catalyst Sequestration by DOTA side_node->sr3 Inhibition sr4 Catalyst Oxidation (Cu(I) -> Cu(II)) side_node->sr4 Inhibition

Caption: Key side reactions and inhibitory pathways in CuAAC.

Decision_Tree start Start: Conjugating DOTA-PEG-Azide q1 Is your biomolecule sensitive to oxidation or metal ions? start->q1 q2 Is maximizing specific activity for subsequent radiolabeling critical? q1->q2 No rec_spaac Recommended Method: SPAAC (Copper-Free) q1->rec_spaac Yes q2->rec_spaac Yes rec_cuaac Consider CuAAC with Mitigation: - Use Ligand (THPTA) - Anaerobic Conditions - Thorough Purification q2->rec_cuaac No

Caption: Decision tree for choosing a conjugation method.

References

Technical Support Center: Optimizing Dota-peg10-azide Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the radiolabeling of Dota-peg10-azide, primarily with Gallium-68 (⁶⁸Ga). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and efficient radiolabeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling of DOTA-conjugated molecules.

Q1: What are the optimal pH and temperature for radiolabeling this compound with ⁶⁸Ga?

A1: Based on extensive data for DOTA-conjugated peptides, the optimal pH for ⁶⁸Ga labeling is in the acidic range of 3.5 to 4.5 [1][2][3]. The reaction is most efficient at elevated temperatures, typically between 85°C and 95°C [2]. While the PEG10 linker and azide (B81097) group are not expected to significantly alter these core conditions, empirical optimization within these ranges is recommended for your specific conjugate.

Q2: My radiochemical yield is consistently low. What are the potential causes?

A2: Low radiochemical yield is a common issue with several potential root causes:

  • Suboptimal pH: The pH of the reaction mixture is critical. A pH outside the optimal 3.5-4.5 range can significantly hinder the chelation of ⁶⁸Ga[3]. It is crucial to verify the pH of your final reaction mixture.

  • Presence of Metal Contaminants: DOTA chelates various metal ions. Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or in your reagents can compete with ⁶⁸Ga for the DOTA chelator, thereby reducing your radiolabeling efficiency[2][4]. Using metal-free reagents and purification of the ⁶⁸Ga eluate can mitigate this issue.

  • Incorrect Reagent Concentration: The molar ratio of the this compound to ⁶⁸Ga can influence the labeling efficiency. While high specific activities are often desired, ensuring a sufficient concentration of the DOTA-conjugate is necessary for efficient labeling[3].

  • Degradation of this compound: Ensure the integrity of your this compound conjugate. Improper storage or handling can lead to degradation.

  • Suboptimal Temperature or Incubation Time: The reaction requires heating to proceed efficiently. Ensure the reaction mixture reaches and is maintained at the target temperature for a sufficient duration, typically 5-15 minutes[5].

Q3: How does the PEG10 linker affect the radiolabeling process?

A3: The polyethylene (B3416737) glycol (PEG) linker can influence the physicochemical properties of the DOTA conjugate. While it generally does not interfere with the chelation process itself, it can affect:

  • Solubility: The PEG linker enhances the hydrophilicity of the molecule, which can be advantageous for aqueous radiolabeling reactions.

  • Pharmacokinetics: The PEG chain size has been shown to impact the in vivo biodistribution and clearance of the radiolabeled compound[6][7].

  • Stability: In some instances, PEG linkers have been reported to influence the in vitro stability of the radiolabeled conjugate[6]. It is advisable to perform stability studies of your final radiolabeled product.

Q4: Can the azide group interfere with the radiolabeling reaction?

A4: The azide group is generally considered to be stable under the standard radiolabeling conditions for DOTA with ⁶⁸Ga (acidic pH, high temperature). It is a bioorthogonal functional group, meaning it is unreactive with most biological molecules and common reaction conditions, making it ideal for subsequent click chemistry applications. However, as with any modification, it is prudent to confirm the stability of your specific this compound conjugate under your experimental conditions.

Q5: What quality control methods are recommended for the final product?

A5: To ensure the quality and purity of your ⁶⁸Ga-Dota-peg10-azide, the following quality control tests are recommended:

  • Radiochemical Purity (RCP): This is typically determined by radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the radiolabeled conjugate from free ⁶⁸Ga[2][5].

  • pH Measurement: The pH of the final product should be measured to ensure it is within a physiologically acceptable range for in vivo studies.

  • Stability Studies: The stability of the radiolabeled conjugate should be assessed over time in relevant buffers (e.g., saline, serum) to ensure the radiometal remains chelated[3].

Data Presentation: Optimized Radiolabeling Parameters

The following tables summarize the key quantitative data for optimizing the radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga.

ParameterOptimal RangeNotes
pH 3.5 - 4.5The labeling efficiency drops significantly outside this range[3]. Sodium acetate (B1210297) buffer is commonly used to maintain this pH[2].
Temperature (°C) 85 - 95Heating is crucial for efficient chelation with DOTA[2].
Incubation Time (min) 5 - 15The optimal time should be determined empirically, but labeling is often complete within this timeframe[5].
Precursor Amount (nmol) 10 - 20Sufficient precursor is needed to achieve high labeling yields[8].

Experimental Protocols

Protocol 1: ⁶⁸Ga Radiolabeling of this compound

This protocol provides a general method for the radiolabeling of this compound with Gallium-68.

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free reaction vial, add 10-20 nmol of this compound.

    • Add a sufficient volume of 1 M sodium acetate buffer to the vial to achieve a final pH of 3.5-4.5 when the ⁶⁸Ga eluate is added.

    • Add the ⁶⁸GaCl₃ eluate (e.g., 200-1000 MBq) to the reaction vial[5].

  • Incubation:

    • Gently mix the solution.

    • Incubate the reaction vial at 95°C for 10-15 minutes[5].

  • Purification (Recommended):

    • Allow the reaction vial to cool to room temperature.

    • Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-Dota-peg10-azide with a small volume (0.5-1 mL) of 50% ethanol in sterile water[5].

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

    • Measure the pH of the final product solution.

Visualizations

Experimental Workflow for this compound Radiolabeling

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Ga_elution Elute ⁶⁸Ga from Generator add_Ga Add ⁶⁸Ga to Reaction Vial Ga_elution->add_Ga pH 3.5-4.5 reagent_prep Prepare Reaction Vial (this compound + Buffer) reagent_prep->add_Ga incubate Incubate at 95°C add_Ga->incubate 10-15 min purify Purify via C18 Cartridge incubate->purify qc Quality Control (radio-TLC/HPLC) purify->qc final_product Final Product: ⁶⁸Ga-Dota-peg10-azide qc->final_product >95% RCP

Caption: Workflow for ⁶⁸Ga radiolabeling of this compound.

Troubleshooting Logic for Low Radiochemical Yield

troubleshooting_logic start Low Radiochemical Yield check_ph Verify Reaction pH (3.5 - 4.5) start->check_ph ph_ok pH Optimal check_ph->ph_ok Measure check_metal Assess Metal Contamination metal_ok Metal-Free? check_metal->metal_ok Analyze check_reagents Check Reagent Integrity & Concentration reagents_ok Reagents Valid? check_reagents->reagents_ok Verify check_conditions Verify Temperature & Incubation Time conditions_ok Conditions Met? check_conditions->conditions_ok Confirm ph_ok->check_metal Yes adjust_ph Adjust Buffer ph_ok->adjust_ph No metal_ok->check_reagents Yes purify_ga Purify ⁶⁸Ga Eluate metal_ok->purify_ga No reagents_ok->check_conditions Yes new_reagents Use Fresh Reagents reagents_ok->new_reagents No optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No

Caption: Decision tree for troubleshooting low radiochemical yield.

References

Impact of buffer conditions on Dota-peg10-azide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DOTA-PEG10-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional chelating agent. It comprises three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand highly effective at chelating radiometals for applications in nuclear medicine, including PET imaging and radiotherapy.[1][2][3]

  • PEG10 (a polyethylene (B3416737) glycol spacer with 10 ethylene (B1197577) glycol units): A flexible, hydrophilic spacer that increases the solubility and circulation time of the conjugated molecule in biological systems.

  • Azide (B81097) (-N3): A functional group that enables covalent attachment to other molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6]

Its primary application is in the development of radiopharmaceuticals, where it is conjugated to a targeting biomolecule (e.g., peptide, antibody, or small molecule) containing an alkyne group. The resulting conjugate can then be radiolabeled with a medically relevant radionuclide.

Q2: What is "click chemistry" and why is it used for this compound conjugation?

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, with minimal byproducts. The most common click reaction for this compound is the azide-alkyne cycloaddition.[4][7][8] This method is advantageous because azides are stable under most biological conditions and do not react with naturally occurring functional groups, ensuring that the DOTA moiety is attached only to the intended alkyne-modified site on the target molecule.[4][5]

Q3: Which radiometals can be chelated by the DOTA moiety?

DOTA is a versatile chelator capable of stably binding a variety of radiometals, including:

  • Gallium-68 (⁶⁸Ga) for PET imaging

  • Lutetium-177 (¹⁷⁷Lu) for radiotherapy[9]

  • Yttrium-90 (⁹⁰Y) for radiotherapy[2]

  • Copper-64 (⁶⁴Cu) for PET imaging[10]

  • Indium-111 (¹¹¹In) for SPECT imaging[2]

  • Actinium-225 (²²⁵Ac) for targeted alpha therapy[9]

The choice of radiometal depends on the intended application (imaging or therapy) and its decay characteristics.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Azide-Alkyne Click Chemistry Reaction

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Buffer pH For CuAAC, ensure the pH is in the range of 7.0-8.5. For SPAAC, a wider pH range is tolerated, but optimal rates are often observed between pH 7 and 9.[11] Avoid amine-containing buffers like Tris, as they can interfere with some reaction components.[12][13] Phosphate-buffered saline (PBS) or HEPES are generally good choices.[11]
Degraded Reagents Ensure your this compound and alkyne-modified biomolecule have been stored correctly, typically at -20°C or -80°C, and are not expired.[12] Prepare solutions immediately before use.
Ineffective Catalyst (for CuAAC) Use a fresh solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate). Ensure all components are fully dissolved. The presence of chelating agents (e.g., EDTA) in your buffers will sequester copper ions and inhibit the reaction.
Steric Hindrance If the azide or alkyne group is in a sterically hindered position on the biomolecule, the reaction kinetics may be slow. Consider increasing the reaction time or temperature (if your biomolecule is stable). The PEG spacer on this compound is designed to minimize this issue.
Incorrect Molar Ratio Typically, a slight excess of one reagent is used to drive the reaction to completion. A 1.5 to 5-fold molar excess of this compound over the alkyne-modified biomolecule is a common starting point.
Issue 2: Low Radiolabeling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Incorrect pH for Radiolabeling The chelation of radiometals by DOTA is highly pH-dependent and generally requires acidic conditions to prevent the formation of metal hydroxides.[12] A pH range of 4.0-5.5 is optimal for many radiometals like ¹⁷⁷Lu and ⁶⁸Ga.[12] Use buffers such as ammonium (B1175870) acetate (B1210297) or sodium citrate.
Trace Metal Contamination DOTA can chelate other metal ions present in your buffers or on your labware, which will compete with the radiometal.[12] Use high-purity, metal-free water and reagents. Acid-wash all plasticware (e.g., with 0.1 M HCl) and rinse thoroughly with metal-free water. Consider treating buffers with a chelating resin like Chelex 100 before use.[12]
High Ligand Concentration While a sufficient concentration of the DOTA-conjugate is needed, excessively high concentrations can sometimes reduce the molar activity.[1]
Suboptimal Temperature and Incubation Time The kinetics of metal incorporation into the DOTA cage can be slow at room temperature.[2] Heating the reaction mixture (e.g., to 80-95°C) for 15-30 minutes is often required to achieve high radiochemical yields. However, ensure your biomolecule can tolerate these conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation
  • Buffer Preparation: Prepare a 0.1 M phosphate (B84403) buffer (pH 7.5) or HEPES buffer. Ensure all reagents and water are of high purity.

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 50 mM).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 250 mM).

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified biomolecule and this compound (at a desired molar ratio, e.g., 1:3).

    • Add the copper(II) sulfate to a final concentration of approximately 1 mM.

    • Initiate the reaction by adding the sodium ascorbate to a final concentration of approximately 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific system.

  • Purification: Purify the DOTA-conjugated biomolecule using an appropriate method, such as size exclusion chromatography (e.g., PD-10 column) or dialysis, to remove unreacted this compound and catalyst components.

Protocol 2: General Procedure for Radiolabeling
  • Buffer Exchange: The purified DOTA-conjugate must be in a metal-free buffer suitable for radiolabeling, such as 0.1 M ammonium acetate (pH 5.0).

  • Radiolabeling Reaction:

    • In a clean, acid-washed microcentrifuge tube, add the DOTA-conjugated biomolecule.

    • Add the desired amount of the radiometal solution.

    • Gently mix and incubate at an elevated temperature (e.g., 90°C) for 15-30 minutes. The optimal temperature and time should be determined empirically.

  • Quality Control: Determine the radiochemical purity (RCP) of the product using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.

  • Purification (if necessary): If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate to remove unincorporated radiometal, often using a desalting column.

Visualizations

experimental_workflow Overall Experimental Workflow cluster_conjugation Step 1: Bioconjugation (Click Chemistry) cluster_radiolabeling Step 2: Radiolabeling biomolecule Alkyne-Modified Biomolecule conjugation Click Reaction (e.g., in PBS pH 7.5) biomolecule->conjugation dota_azide This compound dota_azide->conjugation cu_catalyst Cu(I) Catalyst (for CuAAC) cu_catalyst->conjugation purify_conjugate Purification (e.g., SEC) conjugation->purify_conjugate dota_conjugate Purified DOTA-Conjugate purify_conjugate->dota_conjugate radiolabeling_buffer Buffer Exchange (e.g., Ammonium Acetate pH 5.0) dota_conjugate->radiolabeling_buffer heating Radiolabeling Reaction (Heating) radiolabeling_buffer->heating radiometal Radiometal (e.g., Lu-177, Ga-68) radiometal->heating qc Quality Control (iTLC / radio-HPLC) heating->qc final_product Radiolabeled Bioconjugate qc->final_product

Caption: Workflow for bioconjugation and radiolabeling.

reaction_pathway This compound Reaction Pathway cluster_reactants cluster_products R_alkyne Biomolecule-Alkyne p1 R_alkyne->p1 + DOTA_azide This compound DOTA_azide->p1 Triazole_product DOTA-PEG10-Triazole-Biomolecule p2 Triazole_product->p2 + Radiometal Radiolabeled_product Radiometal-DOTA-PEG10-Triazole-Biomolecule p1->Triazole_product Click Chemistry (e.g., CuAAC) p2->Radiolabeled_product Chelation (pH 4.0-5.5)

Caption: Chemical reaction and chelation pathway.

References

Technical Support Center: Characterization of Impurities in Dota-peg10-azide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Dota-peg10-azide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product shows a broad peak or multiple peaks in the HPLC chromatogram. What are the potential causes and solutions?

A: A broad or multi-peak HPLC profile for this compound can indicate the presence of several impurities. The most common culprits include:

  • Incomplete Reactions: Failure to drive the coupling of the DOTA moiety, the PEG linker, or the azide (B81097) group to completion will result in truncated products.

    • Solution: Increase the molar excess of the reactant in the incomplete step, extend the reaction time, or consider a more efficient coupling agent. Monitoring the reaction progress by TLC or a rapid LC-MS analysis can help determine the optimal reaction time.

  • PEG Polydispersity: The PEG10 linker itself might not be perfectly monodisperse, leading to a distribution of products with slightly different chain lengths.[1]

    • Solution: Source high-purity, monodisperse PEG reagents. Size-exclusion chromatography (SEC) can be employed to analyze the polydispersity of the starting PEG material.

  • Side-Reaction Products: Undesired chemical modifications can occur during synthesis.

    • Solution: Review your reaction conditions (pH, temperature, and exposure to oxygen) and compare them against recommended protocols. The use of antioxidants or performing reactions under an inert atmosphere can mitigate oxidative side reactions.[2][3]

Q2: Mass spectrometry analysis of my product reveals unexpected molecular weights. How can I identify these impurities?

A: Unexpected masses in your MS spectrum point towards specific chemical modifications or contaminants. Here are some common possibilities for this compound:

  • Deletion or Truncation: Masses lower than the expected molecular weight of this compound suggest the absence of one of the core components (DOTA, PEG, or azide). This is often due to incomplete coupling steps in the synthesis.[4]

  • Oxidation: An increase in mass, typically by 16 Da or multiples thereof, can indicate oxidation of the PEG chain.[2][5] Polyethylene glycol is susceptible to oxidation, which can occur during synthesis or storage.[6]

  • Hydrolysis: If ester linkages are present in the linker, hydrolysis can lead to the formation of a carboxylic acid, resulting in a mass change.[7][8][9][10][11]

  • Incomplete Deprotection: If protecting groups were used for the DOTA carboxylates during synthesis, their incomplete removal would result in a higher molecular weight product.[12]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A: The proton NMR (¹H NMR) spectrum is highly sensitive to the chemical environment of the protons in the molecule. Unexpected peaks can arise from:

  • Residual Solvents or Reagents: Signals from solvents used in the synthesis or purification (e.g., DMF, DCM, TFA) are common.

  • Structural Isomers: Different positional isomers of the DOTA moiety can sometimes form, leading to a more complex NMR spectrum.[13]

  • PEG-related Impurities: The presence of free PEG or PEG chains with different end groups will give rise to distinct signals.[14][15] Carbon-13 satellites in the proton NMR of PEG can sometimes be mistaken for impurities if not correctly identified.[14][15]

Q4: The azide functionality in my final product seems to be compromised. How can I assess its integrity and what could be the cause?

A: The azide group is generally stable but can be susceptible to reduction or decomposition under certain conditions.[16][17][18]

  • Assessment: The integrity of the azide group can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, where the azide stretch appears as a sharp, strong band around 2100 cm⁻¹. Alternatively, a test reaction, such as a copper-catalyzed click reaction with a small alkyne, can confirm its reactivity.[19]

  • Potential Causes of Degradation:

    • Reduction: The presence of reducing agents, even in trace amounts, can convert the azide to an amine.

    • Acid Sensitivity: Strong acidic conditions can lead to the formation of hydrazoic acid, which is volatile and explosive.[20]

    • Photoreactivity: Prolonged exposure to UV light can lead to decomposition.[21]

Data Presentation: Summary of Potential Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, their potential causes, and recommended analytical techniques for their characterization.

Impurity ClassSpecific ExamplePotential CauseRecommended Analytical Technique(s)
Process-Related Impurities Incomplete coupling products (e.g., PEG10-azide, DOTA-PEG10-OH)Inefficient coupling reactions, insufficient excess of reagents, or short reaction times.[22]HPLC, LC-MS
Residual starting materials or reagentsInadequate purification.HPLC, NMR
Product-Related Impurities Oxidized PEG chainExposure to atmospheric oxygen, especially at elevated temperatures.[2][6]Mass Spectrometry (observe +16 Da shifts)
Hydrolyzed ester linkages (if applicable)Presence of water under acidic or basic conditions.[7][8][9][10][11]Mass Spectrometry, HPLC
Isomers of DOTANon-specific conjugation to the DOTA macrocycle.[13]NMR, High-resolution HPLC
Reduced azide (amine formation)Presence of reducing agents.[23]FTIR, Mass Spectrometry, Click chemistry test reaction
Starting Material Impurities PEG with different chain lengths (polydispersity)Impure starting PEG material.[1]Mass Spectrometry, SEC

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities based on their hydrophobicity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) at a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol couples HPLC with mass spectrometry to determine the molecular weights of the separated components.

  • HPLC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is suitable for this type of analysis.[1][24]

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 200 to 2000.

  • Data Analysis: Extract the mass spectra for each peak in the chromatogram to identify the molecular weights of the main product and any impurities. The use of a charge stripping agent like triethylamine (B128534) post-column can sometimes simplify the mass spectra of PEGylated compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information about the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O), depending on the solubility of the compound.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the protons of the DOTA, PEG, and terminal groups.

    • ¹³C NMR: To confirm the carbon framework.

    • COSY/HSQC: 2D NMR experiments can be used to assign complex proton and carbon signals.

  • Analysis: Compare the observed chemical shifts and integration values with the expected structure of this compound. Pay close attention to the characteristic signals of the PEG backbone (around 3.6 ppm) and the protons on the DOTA macrocycle.[14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Characterization cluster_decision Decision cluster_outcome Outcome start Crude Product purification Purification (e.g., HPLC) start->purification hplc Purity Check (HPLC) purification->hplc lcms MW Identification (LC-MS) hplc->lcms nmr Structural Elucidation (NMR) lcms->nmr decision Purity > 95%? nmr->decision final_product Final Product decision->final_product Yes repurify Further Purification decision->repurify No repurify->purification Re-process

Caption: Workflow for the purification and characterization of this compound.

impurity_formation cluster_synthesis_steps Synthesis Steps cluster_impurities Potential Impurities dota_coupling DOTA Coupling incomplete_dota Incomplete DOTA Coupling dota_coupling->incomplete_dota Incomplete Reaction hydrolysis Linker Hydrolysis dota_coupling->hydrolysis Presence of Water peg_attachment PEGylation peg_dimers PEG Dimers/Oligomers peg_attachment->peg_dimers Side Reaction peg_oxidation PEG Chain Oxidation peg_attachment->peg_oxidation Exposure to Air/Heat peg_attachment->hydrolysis Presence of Water azide_intro Azide Introduction incomplete_azide Incomplete Azidation azide_intro->incomplete_azide Incomplete Reaction

Caption: Logical relationships between synthesis steps and potential impurity formation.

References

Validation & Comparative

A Head-to-Head Comparison: Dota-peg10-azide vs. NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the efficacy of diagnostics, therapeutics, and research reagents. The choice of labeling chemistry can profoundly influence the performance, homogeneity, and functional integrity of the final antibody conjugate. This guide provides a detailed, data-driven comparison of two prominent labeling strategies: the site-specific approach using Dota-peg10-azide via click chemistry and the traditional, amine-reactive NHS ester method.

This comparison delves into their reaction mechanisms, performance metrics, and provides detailed experimental protocols to empower researchers to select the optimal strategy for their specific application.

At a Glance: Key Differences

FeatureThis compound (via Click Chemistry)NHS Ester
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Residues Site-specifically introduced bioorthogonal handles (e.g., alkynes)Primary amines (predominantly Lysine (B10760008) residues)
Specificity High (Site-specific)Low (Random)
Control over Stoichiometry HighLow to Moderate
Product Homogeneity HighLow (Heterogeneous mixture)
Linkage Stability High (Stable triazole ring)High (Stable amide bond)
Potential Impact on Function Minimal (labeling away from binding sites)Possible (random labeling can affect antigen binding)
Reaction Steps Typically two steps (antibody modification + click reaction)One step
Reagent Stability Azides and alkynes are generally stableNHS esters are highly moisture-sensitive[1][2]

Performance Data: A Comparative Analysis

While direct head-to-head studies with identical antibodies and labels are not always available in published literature, we can synthesize data from various sources to build a comparative picture. The primary advantage of the this compound approach lies in the precision of "click chemistry," which leads to a more defined and consistent product.

Table 1: Quantitative Performance Comparison

ParameterThis compound (via Click Chemistry)NHS Ester
Typical Labeling Efficiency High to quantitative, especially with optimized stoichiometry[3]Variable (20-50%), dependent on protein concentration and reagent stability[4]
Control over Degree of Labeling (DoL) Precise control is achievable through a two-step process, where the final DoL equals the input molar ratio of the click tag to the pre-activated antibody[4]Challenging to control precisely due to the variable number and reactivity of lysine residues and the instability of the NHS ester[4]
Conjugate Stability Click chemistry conjugates are reported to be very stable, with the fluorophore remaining attached longer than with standard NHS-fluorophore labeling[5][6]While the resulting amide bond is stable, dissociation of non-covalently bound labels can occur over time, leading to free label in the conjugate solution[4]
Impact on Affinity (Kd) Minimal impact expected when labeling is directed away from antigen-binding sites using site-specific modification techniques[7]Can lead to a reduction in antibody affinity if labeling occurs on lysine residues within or near the antigen-binding site (paratope)

Reaction Mechanisms and Workflows

The fundamental difference between these two methods lies in their chemical approach to conjugation. NHS esters directly target naturally occurring functional groups on the antibody, while the this compound method relies on the introduction of a bioorthogonal handle for a subsequent, highly specific reaction.

NHS Ester Labeling Pathway

NHS ester chemistry is a one-step process that targets primary amines, primarily the ε-amine groups of lysine residues, which are abundant on the surface of antibodies. The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond. However, since multiple lysine residues are available, this method results in a heterogeneous population of antibody conjugates with varying degrees of labeling and at different locations.

NHS_Ester_Pathway cluster_reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) Antibody Antibody-NH₂ (Lysine Residue) Intermediate Tetrahedral Intermediate Antibody->Intermediate Amine Attack NHS_Ester Label-NHS Ester NHS_Ester->Intermediate Conjugate Antibody-NH-CO-Label (Stable Amide Bond) Intermediate->Conjugate Collapse Leaving_Group N-Hydroxysuccinimide Intermediate->Leaving_Group

Caption: NHS Ester antibody labeling workflow.

This compound Labeling Pathway (via SPAAC)

Labeling with this compound is a multi-step, site-specific process. First, the antibody is modified to introduce a bioorthogonal functional group that will react with the azide (B81097) on the Dota-peg10 molecule. A common approach is to use a DBCO-NHS ester to attach a dibenzocyclooctyne (DBCO) group to the antibody's lysine residues. This initial step is still random, but it primes the antibody for a highly specific secondary reaction. The azide on the Dota-peg10 then reacts with the DBCO group in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry," reaction. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and forms an exceptionally stable triazole linkage.

Click_Chemistry_Pathway cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry (SPAAC) Antibody Antibody-NH₂ Modified_Ab Antibody-DBCO Antibody->Modified_Ab Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modified_Ab Modified_Ab2 Antibody-DBCO Dota_Azide This compound Final_Conjugate Antibody-Triazole-Dota-peg10 Dota_Azide->Final_Conjugate Modified_Ab2->Final_Conjugate Cycloaddition

Caption: Two-step this compound labeling workflow.

Detailed Experimental Protocols

Protocol 1: NHS Ester Antibody Labeling

This protocol is a general guideline for labeling an antibody with a generic NHS ester-activated molecule.

1. Antibody Preparation:

  • The antibody solution should be in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1][2]

  • If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL.

2. NHS Ester Preparation:

  • Immediately before use, dissolve the NHS ester in a dry, high-quality organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[1] NHS esters are moisture-sensitive and should not be stored in solution.[1][2]

3. Labeling Reaction:

  • Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching (Optional):

  • To stop the reaction, add a quenching reagent like Tris or glycine (B1666218) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification:

  • Remove unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 2: this compound Antibody Labeling via SPAAC

This is a two-part protocol involving the modification of the antibody with DBCO followed by the click reaction.

Part A: Antibody Modification with DBCO-NHS Ester

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8][9] Buffer exchange if necessary.

2. DBCO-NHS Ester Preparation:

  • Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO.[5][9][10]

3. Labeling Reaction:

  • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody.[5][9] The final DMSO concentration should ideally be below 20%.[5][9]

  • Incubate for 60 minutes at room temperature.[5][10]

4. Quenching and Purification:

  • Add Tris buffer to a final concentration of ~100 mM to quench unreacted DBCO-NHS ester and incubate for 15 minutes.[5][10]

  • Remove excess DBCO-NHS ester and quenching reagent using a desalting column or spin filtration.[5][8][10]

  • The DBCO-modified antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.[5][8]

Part B: Copper-Free Click Reaction with this compound

1. Reaction Setup:

  • Combine the purified DBCO-labeled antibody with a 2-4 fold molar excess of this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[5][6][9] Crucially, this buffer must not contain sodium azide. [8][9]

2. Incubation:

  • Incubate the reaction mixture. Common conditions are 2-4 hours at room temperature or overnight at 4°C.[6][8][9] Longer incubation times may improve efficiency.

3. Purification of the Final Conjugate:

  • Remove the unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.

4. Characterization and Storage:

  • Characterize the final conjugate to determine the degree of labeling (DoL).

  • Store the purified conjugate at 4°C or frozen at -20°C or -80°C.[8]

Conclusion and Recommendations

Both this compound and NHS ester chemistries are effective for antibody labeling, but they serve different needs and offer distinct advantages.

NHS ester labeling is a well-established, straightforward, and rapid method suitable for applications where product homogeneity is not a critical concern and the potential for some loss of antibody function is acceptable.

This compound labeling via click chemistry , while more complex due to its multi-step nature, provides superior control, specificity, and product homogeneity.[11] This makes it the preferred method for applications requiring a well-defined, consistent product with maximal preservation of antibody function, such as in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other precision therapeutics. The stability of the resulting conjugate is also a significant advantage.[4]

For researchers and drug development professionals aiming for high precision, reproducibility, and functional integrity of their antibody conjugates, the investment in the more advanced this compound click chemistry approach is highly recommended.

References

A Comparative Guide to DOTA-PEG Linkers for Radiopharmaceutical Development: Spotlight on DOTA-PEG10-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating linker is a critical step in the design of effective and safe radiopharmaceuticals. This guide provides a comparative overview of DOTA-PEG linkers, with a specific focus on DOTA-PEG10-azide, and its alternatives. We will delve into the impact of PEG linker length and conjugation chemistry on the performance of these essential components in targeted radionuclide imaging and therapy.

The fundamental structure of a DOTA-PEG linker consists of three key components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for securely chelating radiometals, a polyethylene (B3416737) glycol (PEG) spacer to modulate pharmacokinetic properties, and a reactive functional group for conjugation to a targeting biomolecule, such as a peptide or antibody. This compound features a PEG linker with ten ethylene (B1197577) glycol units and an azide (B81097) (-N3) group for highly specific "click chemistry" conjugation.

The Influence of PEG Linker Length on Pharmacokinetics

The length of the PEG chain plays a pivotal role in determining the in vivo behavior of a radiolabeled conjugate. Longer PEG chains generally increase the hydrodynamic size of the molecule, which can lead to a longer circulation half-life, reduced kidney uptake, and potentially enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect.

A study comparing DOTA-PEGn-diabody conjugates with varying PEG lengths (n=12, 24, and 48) demonstrated a clear trend: as the PEG chain length increased, kidney uptake significantly decreased.[1][2] For instance, the diabody with a PEG48 linker showed an 8-fold reduction in kidney uptake compared to the non-PEGylated version.[1][2] This is a crucial consideration for therapeutic applications where minimizing radiation dose to the kidneys is paramount.

Linker VariantApparent Molecular WeightTumor Uptake (%ID/g at 24h)Kidney Uptake (%ID/g at 24h)Tumor-to-Blood Ratio at 24h
DOTA-diabody (n=0)~50 kDa~20~120~5
DOTA-PEG12-diabody~60 kDa~40~40~8
DOTA-PEG24-diabody~70 kDa~50~25~9
DOTA-PEG48-diabody~80 kDa~60~15~8
(Data summarized from a study on diabody conjugates and may vary depending on the targeting molecule.)[1][2]

Comparing Conjugation Chemistries: Azide vs. Other Reactive Groups

The choice of the reactive group on the DOTA-PEG linker dictates the bioconjugation strategy. This compound is designed for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[3] This method is renowned for its high efficiency, specificity, and bioorthogonality, meaning it does not interfere with biological functional groups.

Alternative linkers often feature functional groups like maleimide (B117702) for reaction with thiols (e.g., on cysteine residues) or NHS esters for reaction with primary amines (e.g., on lysine (B10760008) residues).

A head-to-head comparison between click chemistry and maleimide-thiol conjugation for creating VHH (nanobody) conjugates revealed that click chemistry resulted in a more defined product with a one-to-one stoichiometry.[4] In contrast, maleimide-thiol conjugation produced a mixture of products with one to four PEG moieties attached to the VHH.[4] Furthermore, the functional binding capacity of the VHH conjugates prepared via click chemistry was found to be equal to or better than those prepared using the maleimide-thiol method.[4]

Conjugation ChemistryStoichiometry ControlReaction SpecificityPotential for Side ReactionsImpact on Biomolecule Function
Azide-Alkyne (Click Chemistry) High (site-specific)High (bioorthogonal)LowGenerally minimal
Maleimide-Thiol Lower (can be heterogeneous)High for thiolsPotential for reaction with other nucleophiles at higher pHCan be sensitive to reaction conditions
NHS Ester-Amine Lower (targets multiple lysines)Moderate (reacts with primary amines)Hydrolysis of NHS ester is a common side reactionCan potentially block binding sites if lysines are in the active region

Experimental Protocols

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide to this compound.

Materials:

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.

  • Add this compound to the peptide solution in a 1.5 to 2-fold molar excess.

  • Prepare a premix of CuSO4 and THPTA ligand by combining them in a 1:5 molar ratio.

  • Add the CuSO4/THPTA premix to the peptide/azide solution to a final copper concentration of 0.1 mM.

  • Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purify the DOTA-PEG10-peptide conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

This protocol outlines a general procedure for radiolabeling a DOTA-conjugated peptide with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • DOTA-PEG10-peptide conjugate (1 mg/mL in water)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water

  • Heating block or water bath

Procedure:

  • Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain the 68GaCl3 solution.

  • In a sterile reaction vial, add 20-50 µg of the DOTA-PEG10-peptide conjugate.

  • Add 100 µL of 1 M sodium acetate buffer to the reaction vial.

  • Add the 68GaCl3 eluate (typically 0.5-1 mL) to the reaction vial.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo use.

Visualizing the Workflow

The development of a radiopharmaceutical using a DOTA-PEG linker involves a series of sequential steps, from initial design to preclinical evaluation.

Radiopharmaceutical_Development_Workflow cluster_0 Probe Design & Synthesis cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation Targeting_Molecule Targeting Molecule (Peptide/Antibody) Bioconjugation Bioconjugation (Click Chemistry) Targeting_Molecule->Bioconjugation Linker_Synthesis This compound Synthesis Linker_Synthesis->Bioconjugation Radiolabeling Radiolabeling (e.g., with 68Ga) Bioconjugation->Radiolabeling Purification Purification (HPLC/SEC) Radiolabeling->Purification Quality_Control Quality Control (RCP, Stability) Purification->Quality_Control In_Vitro_Studies In Vitro Studies (Cell Binding, Internalization) Quality_Control->In_Vitro_Studies In_Vivo_Imaging In Vivo Imaging (PET/SPECT) In_Vitro_Studies->In_Vivo_Imaging Biodistribution Biodistribution Studies In_Vivo_Imaging->Biodistribution

Radiopharmaceutical Development Workflow

Conclusion

This compound offers a compelling option for the development of radiopharmaceuticals, particularly when precise control over conjugation and a favorable pharmacokinetic profile are desired. The PEG10 linker provides a balance between increased molecular size for reduced kidney uptake and maintaining good tumor penetration. The azide functional group allows for the use of highly efficient and specific click chemistry for bioconjugation, leading to well-defined and functional radioconjugates.

The choice of the optimal DOTA-PEG linker will ultimately depend on the specific targeting molecule, the intended application (imaging vs. therapy), and the desired pharmacokinetic properties. Researchers should carefully consider the interplay between PEG linker length and conjugation chemistry to design the most effective radiopharmaceutical for their needs. The experimental protocols and workflow provided in this guide serve as a foundation for the development and evaluation of these promising agents in the field of nuclear medicine.

References

In Vitro Stability of DOTA-PEG10-Azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of chelator-radionuclide complexes is a critical parameter in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Insufficient in vivo stability can lead to the release of the radionuclide from the chelator, resulting in off-target radiation exposure and diminished efficacy. This guide provides a comparative analysis of the expected in vitro stability of DOTA-PEG10-azide conjugates against other commonly used bifunctional chelators, supported by experimental data from the literature and detailed experimental protocols.

Understanding the Importance of In Vitro Stability

In vitro stability assays are essential preclinical studies that predict the in vivo behavior of a radiolabeled conjugate. These assays assess the robustness of the complex when challenged with biological fluids, such as human serum, at physiological temperature. A high degree of stability in these assays is a strong indicator of the conjugate's ability to remain intact until it reaches its intended target in the body. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is renowned for forming highly stable and kinetically inert complexes with a variety of radionuclides, a property attributed to its pre-organized ring structure that securely encapsulates the metal ion.[1][2] The inclusion of a PEG (polyethylene glycol) linker, such as PEG10, and an azide (B81097) group for "click" chemistry conjugation is not expected to compromise this inherent stability.

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of the in vitro stability of different radiolabeled conjugates. Below is a detailed methodology for a typical in vitro human serum stability assay.

In Vitro Human Serum Stability Assay Protocol

Objective: To determine the percentage of intact radiolabeled this compound conjugate over time when incubated in human serum at 37°C.

Materials:

  • Radiolabeled this compound conjugate (e.g., with 68Ga, 177Lu, 64Cu)

  • Human serum (freshly prepared or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Centrifuge

  • Incubator or water bath at 37°C

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Instant thin-layer chromatography (ITLC) system

Procedure:

  • Preparation of the Test Sample: Dilute the radiolabeled this compound conjugate in PBS to a known concentration.

  • Incubation: Add a small volume of the diluted radiolabeled conjugate to a larger volume of human serum (e.g., 50 µL of conjugate in 450 µL of serum).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation: To quench the reaction and separate the intact conjugate from serum proteins and potential metabolites, add an equal volume of cold acetonitrile to the aliquot.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using radio-HPLC or radio-ITLC to determine the percentage of the intact radiolabeled conjugate.

  • Data Calculation: The stability is expressed as the percentage of intact radiolabeled conjugate at each time point relative to the initial (time 0) measurement.

Quantitative Data Comparison

Chelator/ConjugateRadionuclideIncubation Time (h)% Intact in Human SerumReference
DOTA (general) 64Cu48>94%[4]
DOTA-Trastuzumab 64Cu24~94%[4]
DOTAGA-peptide 68Ga1>95%[5][6]
DOTA-Bn-TOC (Isomer A') 67Ga2496.0 ± 0.4%[5][6]
DTPA (general) 64Cu48<10% (significant dissociation)[4]
NOTA-Trastuzumab 64Cu24>98%[4]

This table presents a summary of stability data for various DOTA conjugates and other chelators to provide a comparative context. The stability of a specific this compound conjugate would need to be determined experimentally but is expected to be high (>95% over 24-48 hours) based on the performance of similar DOTA derivatives.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams created using the DOT language illustrate the workflow of the in vitro stability assay and the logical relationship of the components.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabeled_conjugate Radiolabeled This compound mix Mix Conjugate and Serum radiolabeled_conjugate->mix human_serum Human Serum human_serum->mix incubate Incubate at 37°C mix->incubate time_points Collect Aliquots at 0, 1, 4, 24, 48h incubate->time_points precipitate Protein Precipitation (Acetonitrile) time_points->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant (Radio-HPLC/ITLC) centrifuge->analyze calculate Calculate % Intact Conjugate analyze->calculate

Caption: Workflow of the in vitro human serum stability assay.

G DOTA DOTA Macrocycle High thermodynamic stability High kinetic inertness Conjugate This compound Conjugate Stable and versatile bifunctional chelator DOTA->Conjugate PEG10 PEG10 Linker Increases hydrophilicity Improves pharmacokinetics PEG10->Conjugate Azide Azide Group Enables 'click' chemistry Bioorthogonal conjugation Azide->Conjugate

Caption: Key components of the this compound conjugate.

Conclusion

Based on the extensive literature on DOTA and its derivatives, this compound conjugates are expected to exhibit excellent in vitro stability in human serum. The macrocyclic nature of DOTA ensures a robust chelation of the radionuclide, while the PEG10 linker is anticipated to enhance solubility and potentially prolong circulation time without negatively impacting stability. The azide functional group provides a versatile handle for bioorthogonal conjugation via "click" chemistry. For any novel this compound conjugate, it is imperative to perform the detailed in vitro stability assay described herein to confirm its stability profile before proceeding to further preclinical and clinical development. The high stability of DOTA-based chelators makes them a preferred choice for the development of robust and effective radiopharmaceuticals.

References

A Head-to-Head Comparison of Dota-peg10-azide and DTPA Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator to securely cage a radionuclide is paramount to the safety and efficacy of the imaging or therapeutic agent. This guide provides a detailed, data-driven comparison of two widely utilized chelators: the macrocyclic Dota-peg10-azide and the acyclic Diethylenetriaminepentaacetic acid (DTPA). This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to make an informed decision for their specific applications.

This compound represents a more recent advancement, incorporating a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group for click chemistry conjugation. DTPA, a more traditional and widely used linear chelator, serves as a benchmark in the field. Their structural differences fundamentally influence their radiolabeling chemistry, stability, and in vivo performance.

Head-to-Head Comparison: this compound vs. DTPA

The fundamental difference between these two chelators lies in their topology. DOTA is a pre-organized, macrocyclic structure, which generally leads to the formation of thermodynamically stable and kinetically inert radiometal complexes.[1] In contrast, the linear and more flexible structure of DTPA allows for faster radiolabeling at milder conditions, often at room temperature, but can result in lower in vivo stability for certain radionuclides.[1] The addition of a PEG10 linker to DOTA in this compound is intended to improve pharmacokinetics, such as increasing circulation time and reducing kidney uptake.[2][3] The azide functionality provides a highly efficient and specific method for conjugation to biomolecules.[4]

Quantitative Data Summary

The following tables provide a summarized comparison of the key performance parameters of this compound and DTPA based on available experimental data.

Table 1: General Characteristics

FeatureThis compoundDTPA
Structure MacrocyclicAcyclic (Linear)
Key Functional Groups DOTA chelator, PEG10 linker, AzideDTPA chelator
Conjugation Chemistry Click Chemistry (Azide-Alkyne)Typically via activated esters (e.g., isothiocyanate)
Primary Advantage High in vivo stability of radiometal complexesMild radiolabeling conditions (often room temp)
Primary Disadvantage Often requires heating for radiolabelingLower in vivo stability for some radiometals

Table 2: Radiolabeling Conditions

RadionuclideParameterThis compoundDTPA
Gallium-68 (⁶⁸Ga) pH 3.5 - 4.5[5][6]3.5 - 5.0
Temperature 80-95°C[6][7][8]Room Temperature
Time 5-20 minutes[5][6][7]5-15 minutes
Lutetium-177 (¹⁷⁷Lu) pH ~5.0[9]5.0 - 5.5[10]
Temperature 80-95°C[4][9]Room Temperature[10]
Time 10-30 minutes[4][9]10-30 minutes[10]
Yttrium-90 (⁹⁰Y) pH ~5.55.0 - 5.5[10]
Temperature Often heated (e.g., 37°C or higher)[11]Room Temperature[10][12]
Time 30-60 minutes[11]5-30 minutes[12]
Indium-111 (¹¹¹In) pH 4.0 - 4.5[7]5.0 - 6.0
Temperature 80-100°C[7]Room Temperature
Time 15-30 minutes[7]15-30 minutes

Table 3: In Vitro Stability (Human Serum)

ChelatorRadionuclideStability (% intact after incubation)Incubation Conditions
DOTA-conjugate ⁹⁰Y>95% after 96 hours37°C
CHX-A"-DTPA-conjugate ⁹⁰Y~87% after 96 hours[11]37°C
DOTA-conjugate ¹¹¹InHigh stability reported37°C
DTPA-conjugate ¹¹¹InLower stability, transchelation to serum proteins observed[13]37°C

Table 4: In Vivo Performance

ParameterThis compound ConjugateDTPA Conjugate
Biodistribution Generally lower kidney and liver uptake due to PEG linker[2]Higher kidney and liver uptake for some constructs[14]
Blood Clearance Slower clearance, longer circulation time due to PEG linker[2]Faster clearance from blood[14]
In Vivo Stability High, minimal release of free radiometalVariable, potential for in vivo dissociation and bone uptake of free radiometal[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chelators. Below are generalized protocols derived from published literature.

General Radiolabeling Protocol for this compound Conjugates (e.g., with ⁶⁸Ga)
  • Preparation: To a sterile, pyrogen-free reaction vial, add the this compound conjugated biomolecule (typically 10-50 µg) dissolved in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5).

  • Radionuclide Addition: Add the desired amount of ⁶⁸GaCl₃ (e.g., 100-500 MBq) in HCl, ensuring the final pH of the reaction mixture is between 3.5 and 4.5.[5][6]

  • Incubation: Securely cap the vial and incubate in a heating block at 90-95°C for 10-15 minutes.[6][8]

  • Quality Control: After incubation, cool the reaction vial to room temperature. Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. A typical iTLC system for ⁶⁸Ga-DOTA peptides uses a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1 v/v).[15]

  • Purification (if necessary): If the RCP is below the desired threshold (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.

General Radiolabeling Protocol for DTPA Conjugates (e.g., with ¹¹¹In)
  • Preparation: In a sterile, pyrogen-free reaction vial, dissolve the DTPA-conjugated biomolecule (typically 50-100 µg) in a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.0-6.0).

  • Radionuclide Addition: Add ¹¹¹InCl₃ (e.g., 50-200 MBq) to the vial.

  • Incubation: Gently mix and incubate at room temperature for 15-30 minutes.

  • Quenching (Optional): To stop the reaction and chelate any remaining free ¹¹¹In, a small amount of a DTPA or EDTA solution can be added.

  • Quality Control: Determine the RCP by iTLC or radio-HPLC. For ¹¹¹In-DTPA conjugates, a common iTLC system uses a stationary phase of silica (B1680970) gel-impregnated paper and a mobile phase of 50 mM DTPA, pH 5.

  • Purification (if necessary): If significant amounts of free ¹¹¹In are present, purification can be performed using size-exclusion chromatography.

Serum Stability Assay Protocol
  • Incubation: Add a small volume (e.g., 5-10 µL) of the radiolabeled conjugate to 0.5-1 mL of fresh human serum in a sterile microcentrifuge tube.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48, and 96 hours), take an aliquot of the serum mixture.[11]

  • Analysis: Analyze the aliquot by a suitable method to separate the intact radiolabeled conjugate from any released radiometal or radiometal bound to serum proteins. Common methods include iTLC, radio-HPLC, or size-exclusion chromatography.[16][17]

  • Quantification: Quantify the percentage of radioactivity associated with the intact conjugate at each time point to determine the stability.

Biodistribution Study Protocol
  • Animal Model: Use an appropriate animal model (e.g., healthy mice or a tumor-bearing xenograft model).

  • Injection: Inject a known amount of the purified radiolabeled conjugate (typically 0.1-1 MBq) intravenously into the tail vein of each animal.

  • Time Points: At selected time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

  • Radioactivity Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue at each time point.[18]

Visualizations

To further clarify the experimental workflows and the logical relationships in selecting a chelator, the following diagrams are provided.

Radiolabeling_Workflow Radiolabeling Experimental Workflow cluster_DOTA This compound cluster_DTPA DTPA DOTA_prep Prepare DOTA-conjugate in buffer (pH 4-4.5) DOTA_add Add Radionuclide (e.g., ⁶⁸Ga) DOTA_prep->DOTA_add DOTA_heat Incubate at 80-95°C DOTA_add->DOTA_heat DOTA_qc Quality Control (iTLC/HPLC) DOTA_heat->DOTA_qc DTPA_prep Prepare DTPA-conjugate in buffer (pH 5-6) DTPA_add Add Radionuclide (e.g., ¹¹¹In) DTPA_prep->DTPA_add DTPA_rt Incubate at Room Temperature DTPA_add->DTPA_rt DTPA_qc Quality Control (iTLC/HPLC) DTPA_rt->DTPA_qc

Caption: A simplified workflow for the radiolabeling of biomolecules conjugated with either this compound or DTPA.

Caption: A decision-making diagram for selecting between DOTA- and DTPA-based chelators based on key application requirements.

Conclusion

The choice between this compound and DTPA is a critical decision in the design of radiopharmaceuticals and is heavily dependent on the specific application. For therapeutic applications where high in vivo stability is non-negotiable to prevent the release of toxic radionuclides, the macrocyclic DOTA framework is generally superior. The inclusion of a PEG linker in this compound offers the additional advantage of improved pharmacokinetics. However, the often-required heating step for radiolabeling with DOTA can be a significant drawback for sensitive biomolecules.

Conversely, DTPA and its derivatives offer the significant advantage of room temperature radiolabeling, simplifying the process and preserving the integrity of delicate targeting vectors. While traditional DTPA conjugates may exhibit lower in vivo stability, newer derivatives such as CHX-A"-DTPA have shown considerable improvements.[10] Ultimately, the selection of the optimal chelator requires a careful balancing of the need for high stability, the sensitivity of the biomolecule to heat, and the desired pharmacokinetic profile of the final radiopharmaceutical.

References

Evaluating the Bioconjugation Efficiency of Dota-peg10-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stable conjugation of chelating agents to biomolecules is paramount for the development of targeted radiopharmaceuticals and imaging agents. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for various medically relevant radionuclides.[1][2] The choice of the bifunctional linker connecting DOTA to a targeting vector, such as an antibody or peptide, significantly impacts the overall efficacy of the final conjugate. This guide provides a comparative analysis of Dota-peg10-azide, a bifunctional chelator that utilizes "click chemistry" for bioconjugation.

This compound is a molecule that combines the DOTA chelating agent with a ten-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an azide (B81097) group.[3] The PEG spacer enhances solubility and can reduce steric hindrance, while the azide group enables covalent attachment to a biomolecule via click chemistry.[4] This method has gained popularity due to its high efficiency, selectivity, and biocompatibility.[4]

Comparative Analysis of Bioconjugation Chemistries

The bioconjugation efficiency of this compound is primarily determined by the reactivity of its terminal azide group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]

Bioconjugation ChemistryReactive Partner on BiomoleculeKey FeaturesPotential Considerations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneHigh reaction rates, forms a stable triazole linkage.[5]Requires a copper catalyst, which can be cytotoxic. Ligands can mitigate toxicity.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, DIBO)Copper-free, bioorthogonal, and fast reaction rates.[4]Strained alkynes can be bulky and may have lower stability.[4]
NHS Ester Chemistry Primary Amines (e.g., Lysine (B10760008) residues)Well-established method, reacts readily with available amines.Can lead to heterogeneous products due to multiple lysine residues. Susceptible to hydrolysis.
Maleimide (B117702) Chemistry Thiols (e.g., Cysteine residues)Site-specific conjugation to engineered or reduced cysteines.[]Maleimides can undergo hydrolysis or react with other nucleophiles.

Factors Influencing Bioconjugation Efficiency

The success of a bioconjugation reaction depends on several factors:

  • Steric Hindrance: The accessibility of the azide and alkyne groups is crucial. The PEG10 spacer in this compound helps to mitigate steric hindrance.[4]

  • Electronic Properties: The electronic nature of the azide can influence reaction kinetics. Alkyl azides, like the one in this compound, are generally efficient in click chemistry.[5]

  • Reaction Conditions: Parameters such as pH, temperature, and catalyst concentration (for CuAAC) need to be optimized for each specific biomolecule.

Experimental Protocols

Below are generalized protocols for bioconjugation using this compound via CuAAC and SPAAC. Researchers should optimize these protocols for their specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Alkyne-Modified Biomolecule: Introduce a terminal alkyne group onto the biomolecule of interest using an appropriate NHS-alkyne or other crosslinker. Purify the modified biomolecule.

  • Conjugation Reaction:

    • Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add this compound in a molar excess (e.g., 10-20 fold).

    • Prepare a fresh solution of copper(I) catalyst. This can be generated in situ by mixing CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as THPTA or BTTAA.[7]

    • Add the copper catalyst to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purification: Purify the DOTA-conjugated biomolecule using size exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Preparation of Strained Alkyne-Modified Biomolecule: Introduce a strained alkyne (e.g., DBCO) onto the biomolecule using a suitable crosslinker (e.g., DBCO-NHS ester). Purify the modified biomolecule.

  • Conjugation Reaction:

    • Dissolve the strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add this compound in a molar excess (e.g., 5-10 fold).

  • Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer incubation times.

  • Purification: Purify the DOTA-conjugated biomolecule using size exclusion chromatography or dialysis.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship between different bioconjugation strategies.

Bioconjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Biomolecule Target Biomolecule Alkyne_Mod Introduce Alkyne/Strained Alkyne Biomolecule->Alkyne_Mod Purify_Mod Purify Modified Biomolecule Alkyne_Mod->Purify_Mod Reaction Click Reaction (CuAAC or SPAAC) Purify_Mod->Reaction Dota_Azide This compound Dota_Azide->Reaction Purify_Conj Purify DOTA-Conjugate Reaction->Purify_Conj Analysis Characterization (e.g., Mass Spec, HPLC) Purify_Conj->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

Conjugation_Comparison cluster_click Click Chemistry cluster_traditional Traditional Methods Dota_Azide This compound CuAAC CuAAC (Alkyne) Dota_Azide->CuAAC SPAAC SPAAC (Strained Alkyne) Dota_Azide->SPAAC Biomolecule Target Biomolecule CuAAC->Biomolecule High Efficiency, Biocompatible SPAAC->Biomolecule Copper-Free, Fast Dota_NHS DOTA-NHS Ester (Amines) Dota_NHS->Biomolecule Established, Non-specific Dota_Maleimide DOTA-Maleimide (Thiols) Dota_Maleimide->Biomolecule Site-Specific

Caption: Comparison of bioconjugation strategies for DOTA attachment.

Conclusion

This compound offers a versatile and efficient method for conjugating DOTA to biomolecules through click chemistry. The choice between CuAAC and SPAAC will depend on the specific requirements of the experiment, particularly the sensitivity of the biomolecule to copper. Compared to traditional methods like NHS ester and maleimide chemistry, click chemistry with this compound provides a highly selective and robust conjugation strategy, leading to well-defined and stable bioconjugates. For optimal results, researchers should carefully consider the factors influencing bioconjugation efficiency and empirically optimize their reaction conditions.

References

The Future is Copper-Free: A Guide to Advanced Bioconjugation Beyond DOTA-PEG10-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is paramount. While DOTA-PEG10-azide, utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been a workhorse for attaching the essential DOTA chelator to biomolecules for radiolabeling and imaging, concerns over copper cytotoxicity have spurred the development of powerful, copper-free alternatives. This guide provides an objective comparison of these next-generation click chemistry techniques, offering a clear path toward more biocompatible and efficient bioconjugation strategies.

The limitations of CuAAC, primarily the potential for copper ions to induce cellular toxicity and interfere with biological systems, have led to the rise of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[1][2][3] These bioorthogonal chemistries offer rapid, specific, and, most importantly, catalyst-free conjugation, making them ideal for in vivo applications and the handling of sensitive biological samples.[2][4]

Performance Comparison: A Move Towards Biocompatibility and Speed

The fundamental difference between the traditional CuAAC and its copper-free counterparts lies in the reaction mechanism and the required components. While this compound relies on a copper catalyst to unite with an alkyne-modified biomolecule, copper-free methods employ molecules with built-in reactivity. In SPAAC, this is a strained cyclooctyne (B158145) (like DBCO), and in IEDDA, it's typically a tetrazine reacting with a strained alkene (like TCO).[3][4][5]

This distinction has profound implications for reaction kinetics and biocompatibility. IEDDA reactions are recognized as the fastest known bioorthogonal reactions, with second-order rate constants that can be several orders of magnitude higher than both CuAAC and SPAAC.[4][6] This exceptional speed allows for efficient labeling at very low concentrations, a significant advantage in many biological experiments.[4] SPAAC, while generally slower than IEDDA, still offers robust, catalyst-free ligation and is widely used for its excellent bioorthogonality.[2][5]

A critical consideration when moving away from this compound is the potential for the copper catalyst in CuAAC to interact with the DOTA chelator itself, which can inhibit subsequent radiolabeling.[7] Copper-free alternatives entirely circumvent this issue, ensuring the DOTA moiety remains pristine for efficient radionuclide chelation.[7][8]

Quantitative Data Summary

The following table summarizes the key performance characteristics of CuAAC (the chemistry of this compound) and its copper-free alternatives, SPAAC and IEDDA.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Example Reactants Azide (e.g., this compound) + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)Tetrazine (e.g., Tz-DOTA) + Strained Alkene (e.g., TCO)
Catalyst Required Copper(I)NoneNone
Biocompatibility Lower, due to potential copper cytotoxicity[1]High[5]High[4]
**Typical 2nd Order Rate Constant (M⁻¹s⁻¹) **1 - 1000.1 - 11 - 10,000
Key Advantages Well-established, readily available reagents.Excellent bioorthogonality, no catalyst required.[2]Extremely fast reaction kinetics.[4][6]
Key Disadvantages Potential for copper toxicity, catalyst can interfere with DOTA chelation.[1][7]Generally slower than IEDDA, synthesis of strained alkynes can be complex.[5]Some reactants may have stability issues.[9]

Experimental Workflows and Protocols

To illustrate the practical differences in employing these chemistries, the following section provides detailed experimental protocols for conjugating a DOTA chelator to an antibody, a common application in the development of radioimmunotherapeutics.

Experimental Workflow Comparison

The choice of click chemistry significantly impacts the overall experimental workflow. The diagram below illustrates the key steps for conjugating a DOTA chelator to an antibody using CuAAC, SPAAC, and IEDDA.

G cluster_0 CuAAC Workflow (this compound) cluster_1 SPAAC Workflow (Copper-Free) cluster_2 IEDDA Workflow (Copper-Free) a1 Antibody Modification (with terminal alkyne) a2 CuAAC Reaction (this compound, CuSO4, Ascorbate) a1->a2 a3 Purification (Removal of excess reagents and copper catalyst) a2->a3 a4 Radiolabeling (with desired radionuclide) a3->a4 b1 Antibody Modification (with azide) b2 SPAAC Reaction (with DBCO-DOTA) b1->b2 b3 Purification (Removal of excess reagents) b2->b3 b4 Radiolabeling (with desired radionuclide) b3->b4 c1 Antibody Modification (with TCO) c2 IEDDA Reaction (with Tetrazine-DOTA) c1->c2 c3 Purification (Removal of excess reagents) c2->c3 c4 Radiolabeling (with desired radionuclide) c3->c4

Comparison of bioconjugation workflows.
Detailed Experimental Protocols

Protocol 1: Antibody Labeling using this compound via CuAAC

This protocol is a representative procedure for conjugating this compound to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (in a suitable buffer like PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • In a reaction tube, add the alkyne-modified antibody.

  • Add the this compound solution to the antibody solution. A molar excess of the DOTA conjugate is typically used.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the DOTA-conjugated antibody using size-exclusion chromatography to remove excess reagents and the copper catalyst.

  • Characterize the conjugate to determine the degree of labeling.

Protocol 2: Antibody Labeling using DBCO-DOTA via SPAAC (Copper-Free)

This protocol outlines the procedure for conjugating a DBCO-functionalized DOTA to an azide-modified antibody.[10][11]

Materials:

  • Azide-modified antibody (in a suitable buffer like PBS, pH 7.4)

  • DBCO-DOTA

  • DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of DBCO-DOTA in DMSO.

  • In a reaction tube, add the azide-modified antibody.

  • Add the DBCO-DOTA solution to the antibody solution. A molar excess of the DBCO-DOTA is typically used.

  • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.

  • Purify the DOTA-conjugated antibody using size-exclusion chromatography to remove excess reagents.

  • Characterize the conjugate to determine the degree of labeling.

Protocol 3: Antibody Labeling using Tetrazine-DOTA via IEDDA (Copper-Free)

This protocol describes the rapid conjugation of a tetrazine-functionalized DOTA to a TCO-modified antibody.[12][13]

Materials:

  • TCO-modified antibody (in a suitable buffer like PBS, pH 7.4)

  • Tetrazine-DOTA

  • DMSO or aqueous buffer

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of Tetrazine-DOTA in a suitable solvent.

  • In a reaction tube, add the TCO-modified antibody.

  • Add the Tetrazine-DOTA solution to the antibody solution. A near-stoichiometric amount or a slight excess of the tetrazine-DOTA can be used due to the high reaction rate.

  • Incubate the reaction at room temperature for 5-60 minutes.

  • Purify the DOTA-conjugated antibody using size-exclusion chromatography to remove any unreacted reagents.

  • Characterize the conjugate to determine the degree of labeling.

Application in Pre-targeted Radioimmunotherapy

A significant application of these advanced bioconjugation techniques is in pre-targeted radioimmunotherapy (PRIT). In this strategy, a modified antibody is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled small molecule that specifically reacts with the modified antibody is injected, leading to localized delivery of the radioactive payload.[9][14][15][16] Copper-free click chemistry is exceptionally well-suited for the in vivo ligation step in PRIT due to its bioorthogonality and rapid kinetics.

The following diagram illustrates the logical flow of a pre-targeted radioimmunotherapy workflow utilizing IEDDA.

G cluster_0 Pre-targeted Radioimmunotherapy (PRIT) Workflow a Step 1: Administration of TCO-modified Antibody b Antibody Accumulation at Tumor Site a->b c Clearance of Unbound Antibody from Circulation b->c d Step 2: Administration of Radiolabeled Tetrazine-DOTA c->d e In vivo IEDDA Reaction at Tumor Site d->e g Clearance of Unbound Radiolabeled Tetrazine d->g f Selective Delivery of Radionuclide to Tumor e->f

Logical workflow of pre-targeted radioimmunotherapy.

References

The Influence of PEG Spacer Length on the Pharmacokinetics of DOTA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) spacers to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators is a widely adopted strategy to modulate the pharmacokinetic properties of radiolabeled molecules for imaging and therapy. The length of the PEG spacer is a critical parameter that can significantly influence the biodistribution, clearance rate, and tumor uptake of these conjugates. This guide provides an objective comparison of the performance of DOTA conjugates with varying PEG spacer lengths, supported by experimental data, to aid researchers in the rational design of novel radiopharmaceuticals.

Impact on Pharmacokinetic Profile

The introduction of a PEG spacer between the DOTA chelator and a targeting moiety, such as a peptide or antibody fragment, can have several profound effects on the resulting conjugate's behavior in vivo. Generally, as the length of the PEG spacer increases, a trend of prolonged blood circulation and altered biodistribution is observed. This is primarily attributed to the increased hydrodynamic size and hydrophilicity conferred by the PEG chain, which can reduce renal clearance and shield the conjugate from enzymatic degradation and uptake by the reticuloendothelial system.

However, the relationship between PEG spacer length and pharmacokinetic profile is not always linear and can be influenced by the specific targeting molecule and the cancer model being studied. While longer PEG chains can enhance the circulation half-life, leading to increased tumor accumulation due to the enhanced permeability and retention (EPR) effect, they may also in some cases lead to higher background activity in non-target tissues. Conversely, shorter PEG spacers may result in faster clearance, which can be advantageous for imaging applications where high tumor-to-background contrast at early time points is desirable.

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical studies, illustrating the impact of different PEG spacer lengths on key pharmacokinetic parameters of DOTA conjugates.

ConjugatePEG Spacer LengthAnimal ModelTumor Cell LineTime Post-InjectionTumor Uptake (%ID/g)Blood (%ID/g)Kidney (%ID/g)Reference
¹¹¹In-DOTA-NOCNoneLewis RatAR4-2J4 h2.96 ± 0.48--[1]
¹¹¹In-DOTA-PEG2-NOC2Lewis RatAR4-2J4 h---[1]
¹¹¹In-DOTA-PEG4-NOC4Lewis RatAR4-2J4 h---[1]
¹¹¹In-DOTA-DiabodyNoneAthymic MiceLS-174T24 h~30~1~60[2]
¹¹¹In-DOTA-PEG12-Diabody12Athymic MiceLS-174T24 h~50~5~40[2]
¹¹¹In-DOTA-PEG24-Diabody24Athymic MiceLS-174T24 h~70~10~20[2]
¹¹¹In-DOTA-PEG48-Diabody48Athymic MiceLS-174T24 h80~10~10[2]
⁶⁸Ga-Ga-PP4-WD (PSMA inhibitor)4NOD/SCID MiceLNCaP30 min33.45 ± 3.40--[3]
⁶⁸Ga-Ga-PP8-WD (PSMA inhibitor)8NOD/SCID MiceLNCaP30 min16.18 ± 2.53--[3]
⁶⁸Ga-Ga-Flu-1 (PSMA inhibitor)NoneNOD/SCID MiceLNCaP30 min32.86 ± 12.02--[3]
¹⁷⁷Lu-DOTA-PEG2-Bombesin Antagonist2Nude MicePC-34 h---[4]
¹⁷⁷Lu-DOTA-PEG4-Bombesin Antagonist4Nude MicePC-34 hHigh-Low[4]
¹⁷⁷Lu-DOTA-PEG6-Bombesin Antagonist6Nude MicePC-34 hHigh-Low[4]
¹⁷⁷Lu-DOTA-PEG12-Bombesin Antagonist12Nude MicePC-34 h---[4]
ConjugatePEG Spacer LengthIC₅₀ (nM)Reference
¹⁷⁷Lu-DOTA-PEG2-Bombesin Antagonist2-[4]
¹⁷⁷Lu-DOTA-PEG4-Bombesin Antagonist4Similar[4]
¹⁷⁷Lu-DOTA-PEG6-Bombesin Antagonist6Similar[4]
¹⁷⁷Lu-DOTA-PEG12-Bombesin Antagonist12Higher[4]
⁶⁸Ga-Ga-PP4-WD (PSMA inhibitor)48.06 ± 0.91[3]
⁶⁸Ga-Ga-PP8-WD (PSMA inhibitor)86.13 ± 0.79[3]

Experimental Protocols

Synthesis and Radiolabeling of DOTA-PEG-Peptide Conjugates

A general procedure for the synthesis and radiolabeling of DOTA-PEG-peptide conjugates involves solid-phase peptide synthesis followed by conjugation with a DOTA chelator and subsequent radiolabeling with a suitable radionuclide.

1. Peptide Synthesis: The peptide sequence is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The PEG spacer, as an Fmoc-protected amino acid derivative (e.g., Fmoc-NH-(PEG)n-COOH), is incorporated at the desired position within the peptide sequence during the synthesis.

2. DOTA Conjugation: Following the completion of the peptide sequence and removal of the N-terminal Fmoc protecting group, a DOTA derivative (e.g., DOTA-NHS ester) is coupled to the N-terminus of the resin-bound peptide.

3. Cleavage and Purification: The DOTA-PEG-peptide conjugate is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Radiolabeling: The purified conjugate is radiolabeled with a radionuclide of interest (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In). For example, with ⁶⁸Ga, the generator eluate is often trapped on a cation exchange cartridge and then eluted with an acidified NaCl solution into a reaction vial containing the DOTA-PEG-peptide conjugate in a suitable buffer (e.g., sodium acetate). The reaction mixture is heated to facilitate chelation.[5][6][7]

5. Quality Control: The radiolabeled conjugate is analyzed for radiochemical purity using methods such as instant thin-layer chromatography (iTLC) and radio-HPLC.

In Vivo Biodistribution Studies in Xenograft Mouse Models

Biodistribution studies are crucial for evaluating the pharmacokinetic profile of the radiolabeled conjugates.

1. Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are subcutaneously inoculated with human cancer cells (e.g., PC-3 for prostate cancer, LS-174T for colorectal cancer) to establish tumor xenografts.[2][3]

2. Administration of Radiolabeled Conjugate: Once the tumors reach a suitable size, the radiolabeled DOTA-PEG-peptide conjugate is administered to the mice, typically via intravenous (tail vein) injection.[2]

3. Tissue Harvesting and Measurement: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, muscle) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.[2][8]

4. Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative comparison of the biodistribution of conjugates with different PEG spacer lengths.

In Vitro Binding Affinity Assay

The binding affinity of the DOTA-PEG-peptide conjugates to their target receptor is assessed through competitive binding assays.

1. Cell Culture: Cancer cells expressing the target receptor (e.g., PC-3 cells for GRP receptors) are cultured to a suitable confluency.

2. Competitive Binding: The cells are incubated with a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., ¹²⁵I-Tyr⁴-Bombesin) and increasing concentrations of the non-radiolabeled ("cold") DOTA-PEG-peptide conjugate.

3. Measurement and Analysis: After incubation, the cells are washed to remove unbound ligand, and the cell-bound radioactivity is measured. The data are then used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is a measure of the conjugate's binding affinity for the receptor.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis (with PEG spacer incorporation) DOTA_Conjugation DOTA Conjugation Peptide_Synthesis->DOTA_Conjugation Cleavage_Purification Cleavage & HPLC Purification DOTA_Conjugation->Cleavage_Purification Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) Cleavage_Purification->Radiolabeling QC Quality Control (HPLC, iTLC) Radiolabeling->QC Binding_Assay Competitive Binding Assay QC->Binding_Assay Injection Intravenous Injection of Radiolabeled Conjugate QC->Injection Cell_Culture Cell Culture (Target Receptor Expressing) Cell_Culture->Binding_Assay IC50_Determination IC₅₀ Determination Binding_Assay->IC50_Determination Animal_Model Xenograft Mouse Model (e.g., PC-3, LS-174T) Animal_Model->Injection Tissue_Harvesting Tissue Harvesting at Different Time Points Injection->Tissue_Harvesting Gamma_Counting Gamma Counting Tissue_Harvesting->Gamma_Counting Biodistribution_Analysis Biodistribution Analysis (%ID/g) Gamma_Counting->Biodistribution_Analysis

Caption: Experimental workflow for evaluating DOTA-PEG conjugates.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell Radiolabeled_Conjugate Radiolabeled DOTA-PEG-Peptide (e.g., ¹⁷⁷Lu-DOTA-PEG-Bombesin) Receptor Target Receptor (e.g., GRPR) Radiolabeled_Conjugate->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization Radionuclide_Decay Radionuclide Decay (β⁻, γ emission) Internalization->Radionuclide_Decay DNA_Damage Therapeutic Effect (DNA Damage) Radionuclide_Decay->DNA_Damage

Caption: Targeted delivery and therapeutic action of a DOTA conjugate.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dota-peg10-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Dota-peg10-azide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling any azide-containing compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield gloves under nitrile gloves.[5]Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.[5]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.[3][5] A face shield must be worn in addition to goggles when there is a risk of splashes.[3][5]Protects against accidental splashes and potential energetic decomposition.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory.[3] For tasks with a higher risk of exposure, a chemical-resistant apron or gown is recommended.[3][5]Prevents skin contact with the compound.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][5]Minimizes inhalation exposure.
Footwear Fully enclosed, chemical-resistant shoes are required.Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is crucial when working with this compound. This protocol outlines the key steps from preparation to execution.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire procedure.

  • Emergency Preparedness: Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Work Area Setup: The designated work area, typically a chemical fume hood, should be clean and free of clutter. Line the work surface with absorbent, disposable bench paper.

2. Handling and Weighing:

  • Use Non-Metal Utensils: Use plastic, ceramic, or Teflon-coated spatulas for handling the solid compound.[4] Crucially, do not use metal spatulas , as they can form shock-sensitive heavy metal azides.[3]

  • Controlled Environment: All manipulations of this compound should be performed in a certified chemical fume hood.[5]

  • Avoid Friction and Shock: Handle the compound gently to avoid friction or shock, which could potentially lead to decomposition.

3. Solution Preparation:

  • Slow Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Solvent Compatibility: Be aware of the solvents used. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[5] Also, avoid halogenated solvents.[4]

4. Storage:

  • Proper Container: Store this compound in a tightly sealed and clearly labeled container.

  • Recommended Temperature: The recommended storage condition is -20°C.[1]

  • Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.[4][5]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.

1. Waste Collection:

  • Designated Container: Collect all waste containing this compound, including contaminated consumables like gloves and bench paper, in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Segregation: Do not mix azide (B81097) waste with other chemical waste streams, especially acidic waste.

2. Decontamination:

  • Glassware: Any glassware that comes into contact with this compound should be decontaminated. A common method for deactivating residual azides is to rinse the glassware with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 20% aqueous solution of sodium hydroxide.

  • Spills: In case of a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated material into the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.

3. Final Disposal:

  • Never Pour Down the Drain: Under no circumstances should azide-containing waste be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.[5]

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Information Risk_Assessment->Review_SDS Prep_Workspace Prepare Fume Hood & Emergency Equip. Review_SDS->Prep_Workspace Wear_PPE Don Appropriate PPE Prep_Workspace->Wear_PPE Weigh_Compound Weigh with Non-Metal Spatula Wear_PPE->Weigh_Compound Prepare_Solution Prepare Solution (Slow Addition) Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Glassware & Surfaces Prepare_Solution->Decontaminate Store_Material Store Unused Material at -20°C Prepare_Solution->Store_Material Collect_Waste Collect All Waste in Designated Container Decontaminate->Collect_Waste Contact_EHS Contact EHS for Waste Pickup Collect_Waste->Contact_EHS

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.